molecular formula C41H50O14 B14104643 2-Deacetyltaxuspine X

2-Deacetyltaxuspine X

Cat. No.: B14104643
M. Wt: 766.8 g/mol
InChI Key: FLBNRACKRBUYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxuspine X is a natural product found in Taxus cuspidata with data available.

Properties

Molecular Formula

C41H50O14

Molecular Weight

766.8 g/mol

IUPAC Name

[2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate

InChI

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3

InChI Key

FLBNRACKRBUYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic 2-Deacetyltaxuspine X: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural occurrence and sources of the taxane (B156437) diterpenoid, 2-Deacetyltaxuspine X. Due to the current scarcity of direct references to "this compound" in scientific literature, this paper will focus on the closely related and documented compound, Taxuspine X , and explore the potential for the existence and isolation of its 2-deacetylated derivative.

Natural Occurrence of Taxuspine X and its Derivatives

Taxuspine X is a known taxoid that has been primarily isolated from the seeds of various yew species, notably Taxus mairei and Taxus cuspidata .[1] While direct quantitative data for this compound is not available, the yields of other taxanes from Taxus species can provide an indicative range for the potential abundance of such minor derivatives.

The concentration of taxanes in Taxus species is known to vary significantly based on the plant part, geographical location, and season of collection. For instance, a study on Taxus mairei indicated the presence of numerous taxane compounds in its seeds.[1] Another publication focusing on the chemical constituents of Taxus chinensis var. mairei also detailed the isolation of various taxoids. The quantitative analysis of major taxanes in different parts of Taxus mairei shows that the bark generally contains the highest concentration of paclitaxel, a well-known taxane.[2]

The following table summarizes the reported occurrence of Taxuspine X and provides a comparative context for the potential yield of a minor derivative like this compound.

CompoundPlant SourcePlant PartReported Yield/ConcentrationReference
Taxuspine XTaxus maireiSeedsNot explicitly quantified in the provided abstract, but isolated as a constituent.[1]
Taxuspine XTaxus cuspidataNot specified in the provided abstract, but implied as a source.Not specified.
PaclitaxelTaxus maireiBarkAverage of 418 µg/g.[2]
10-Deacetylbaccatin IIITaxus maireiBark0.0680%.[2]
CephalomannineTaxus maireiBark0.034 mg/g.[2]

Table 1: Natural Occurrence of Taxuspine X and Related Taxanes.

Experimental Protocols for Isolation

The isolation of taxanes from their natural sources is a multi-step process involving extraction, partitioning, and chromatography. While a specific protocol for this compound is not available, the general methodology for isolating taxoids like Taxuspine X from Taxus seeds can be adapted.

General Isolation Workflow for Taxoids from Taxus Seeds

The following diagram illustrates a typical workflow for the isolation of taxane diterpenoids from Taxus seeds.

experimental_workflow start Dried & Powdered Taxus Seeds extraction Extraction with Methanol (B129727) start->extraction concentration Concentration in vacuo extraction->concentration partition Partitioning (e.g., EtOAc/H2O) concentration->partition EtOAc_fraction EtOAc Fraction partition->EtOAc_fraction chromatography Column Chromatography (Silica Gel) EtOAc_fraction->chromatography fractions Eluted Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Taxoid (e.g., Taxuspine X) hplc->pure_compound

A generalized workflow for the isolation of taxoids.
Detailed Methodological Steps (Hypothetical for this compound based on similar compounds)

  • Plant Material Preparation: Air-dried and powdered seeds of the target Taxus species would be the starting material.

  • Extraction: The powdered material would be repeatedly extracted with a polar solvent like methanol at room temperature. The combined methanolic extracts would then be concentrated under reduced pressure.

  • Solvent Partitioning: The resulting residue would be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Taxoids are typically found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing amounts of ethyl acetate, would be used to separate the components.

  • Further Purification: Fractions containing the target compound, identified by thin-layer chromatography (TLC) analysis, would be further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound would be determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Biological Activity

Information regarding the specific biological activity and associated signaling pathways of this compound is not available. However, many taxoids exhibit cytotoxic and antitumor activities by interacting with microtubules. The diagram below illustrates the general mechanism of action for cytotoxic taxanes.

signaling_pathway Taxane Cytotoxic Taxane Tubulin β-tubulin subunit of Microtubules Taxane->Tubulin Binds to Stabilization Microtubule Stabilization Tubulin->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Mitotic_Arrest Mitotic Arrest (G2/M phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

General mechanism of action for cytotoxic taxanes.

Conclusion and Future Directions

While the existence and natural occurrence of this compound remain to be definitively established in the public scientific domain, the presence of its parent compound, Taxuspine X, in Taxus species provides a strong rationale for its potential isolation. Future research should focus on the comprehensive phytochemical analysis of Taxus mairei and Taxus cuspidata seeds, with a specific aim to identify and characterize minor taxoid constituents. The development of high-resolution analytical techniques will be crucial in detecting and quantifying trace amounts of such compounds. The elucidation of the structure and biological activity of this compound could offer new avenues for the development of novel therapeutic agents.

References

The Putative Biosynthesis of 2-Deacetyltaxuspine X in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. Among these, paclitaxel (B517696) (Taxol®) is a widely recognized anticancer agent. However, the structural diversity of taxoids extends to hundreds of compounds, including various taxuspines, which exhibit a range of biological activities. This technical guide focuses on the putative biosynthetic pathway of a specific taxoid, 2-deacetyltaxuspine X, within Taxus species. While the complete pathway for this particular compound has not been fully elucidated, this document synthesizes the current understanding of general taxoid biosynthesis to propose a scientifically grounded pathway. It provides a framework for researchers engaged in the discovery, characterization, and potential synthetic biology applications of novel taxoids.

The biosynthesis of taxoids is a complex process involving a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases.[1][2] These enzymes are responsible for the hydroxylation and acylation of the taxane (B156437) core, leading to the vast array of taxoid structures observed in nature.[1] Understanding these pathways is crucial for the potential biotechnological production of valuable taxoids and for the discovery of new therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of all taxoids begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the taxane skeleton.[1] This initial step is catalyzed by taxadiene synthase. Following the formation of the basic taxane core, a series of post-cyclization modifications, including hydroxylations and acylations, occur to yield the diverse taxoid structures.

Based on the known steps of taxoid biosynthesis and the structure of this compound, a putative pathway can be proposed. This pathway likely involves a specific sequence of hydroxylations at various positions on the taxane ring, followed by the attachment of an acetyl group and a cinnamoyl group. The absence of an acetyl group at the C-2 position, as indicated by its name, suggests either a late-stage deacetylation step or a biosynthetic route that bypasses C-2 acetylation.

2-Deacetyltaxuspine_X_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Intermediate_1 Hydroxylated Taxadiene Intermediate 1 Taxadiene->Hydroxylated_Intermediate_1 CYP450 Hydroxylases Hydroxylated_Intermediate_2 Hydroxylated Taxadiene Intermediate 2 Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 CYP450 Hydroxylases Acylated_Intermediate Acylated Intermediate Hydroxylated_Intermediate_2->Acylated_Intermediate Acyltransferase (Acetylation) Cinnamoylated_Intermediate Cinnamoylated Intermediate Acylated_Intermediate->Cinnamoylated_Intermediate Acyltransferase (Cinnamoylation) Deacetyltaxuspine_X This compound Cinnamoylated_Intermediate->Deacetyltaxuspine_X Putative Tailoring Enzymes (e.g., Deacetylase)

Figure 1: Proposed biosynthetic pathway for this compound.

Key Enzyme Families and Quantitative Data

The biosynthesis of this compound is hypothesized to be catalyzed by enzymes from two major families: cytochrome P450 hydroxylases and acyltransferases. While specific kinetic data for the enzymes directly involved in this compound synthesis are not available, data from closely related and well-studied taxoid biosynthetic enzymes provide a valuable reference point for researchers.

Cytochrome P450 Hydroxylases

CYP450s are responsible for the regio- and stereospecific hydroxylation of the taxane core. These reactions are crucial for creating the attachment points for subsequent acylation reactions.

Enzyme (Analogous)SubstrateKm (µM)kcat (s-1)Source SpeciesReference
Taxane 10β-hydroxylase10-deacetylbaccatin III~1.0Not ReportedTaxus cuspidata[3]
Taxane 13α-hydroxylaseTaxa-4(20),11(12)-dien-5α-ol24 ± 9Not ReportedTaxus cuspidata[4]
Taxoid 14β-hydroxylase5α-acetoxy-10β-hydroxy taxadiene~50Not ReportedTaxus species[5]
Taxoid 7β-hydroxylaseTaxusinNot ReportedNot ReportedTaxus species[6]

Table 1: Kinetic Parameters of Analogous Taxoid Cytochrome P450 Hydroxylases. This table presents kinetic data for well-characterized CYP450s from the broader taxoid biosynthetic network, which can serve as a proxy for the yet-to-be-identified enzymes in the this compound pathway.

Acyltransferases

Acyltransferases catalyze the transfer of acyl groups (e.g., acetyl, benzoyl, cinnamoyl) from CoA thioester donors to the hydroxylated taxane core. These reactions are key for the final structural diversification of taxoids.

Enzyme (Analogous)SubstrateKm (µM)kcat (s-1)Source SpeciesReference
Taxoid C13-side-chain N-benzoyltransferaseN-debenzoyl-2'-deoxytaxol4201.5 ± 0.3Taxus cuspidata[3]
Taxoid C13-side-chain N-benzoyltransferaseBenzoyl-CoA4001.5 ± 0.3Taxus cuspidata[3]
Taxadien-5α-ol-O-acetyltransferase (TAX19)Taxadien-5α-olLower than TAX1Not ReportedTaxus species[7]
Baccatin III-3-amino-3-phenylpropanoyltransferaseBaccatin III2.4 ± 0.5Not ReportedTaxus cuspidata[8]
Baccatin III-3-amino-3-phenylpropanoyltransferaseβ-phenylalanoyl-CoA4.9 ± 0.3Not ReportedTaxus cuspidata[8]

Table 2: Kinetic Parameters of Analogous Taxoid Acyltransferases. This table provides kinetic data for various acyltransferases involved in taxoid biosynthesis. These values offer a baseline for characterizing the specific acyltransferases in the this compound pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are generalized from established methods for studying taxoid biosynthesis and can be adapted for the specific investigation of this compound.

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Enzyme Production cluster_2 Enzyme Characterization RNA_Isolation RNA Isolation from Taxus spp. cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (CYP450s, Acyltransferases) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assays->Kinetic_Analysis Product_Identification Product Identification (LC-MS/MS, NMR) Enzyme_Assays->Product_Identification

References

An In-depth Technical Guide on the Discovery and Isolation of Taxuspine D, a Bioactive Taxoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially requested compound, "2-Deacetyltaxuspine X," could not be identified in the existing scientific literature. Therefore, this guide focuses on a closely related and well-documented taxoid, Taxuspine D , to provide a representative and technically detailed overview for researchers, scientists, and drug development professionals.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxoids. While paclitaxel (B517696) (Taxol®) is the most famous member of this class for its clinical applications in cancer chemotherapy, a vast array of other taxoids with diverse chemical structures and biological activities have been isolated and characterized. These compounds are of significant interest to the scientific community for their potential as novel therapeutic agents or as scaffolds for the development of new drugs.

This technical guide details the discovery and isolation of Taxuspine D, a specific taxane (B156437) diterpenoid identified from the Japanese yew, Taxus cuspidata. The document provides a comprehensive overview of the experimental protocols for its extraction and purification, a summary of its key quantitative data, and a visualization of the experimental workflow.

Discovery of Taxuspine D

Taxuspine D was first isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1]. Its structure was elucidated through extensive spectroscopic analysis, revealing a unique taxane diterpenoid featuring an enolacetate moiety[1]. The discovery of Taxuspine D added to the growing family of taxoids and highlighted the chemical diversity within the Taxus genus.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of taxoids from Taxus species and are adapted for the specific case of Taxuspine D.

Plant Material Collection and Preparation
  • Source: Stems of Taxus cuspidata are collected. For consistent results, the collection time and specific location of the plant material should be documented.

  • Preparation: The collected stems are air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the taxoids.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Solvent Partitioning
  • Liquid-Liquid Extraction: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Taxuspine D from the complex mixture of the active fraction.

  • Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to Taxuspine D is collected.

  • Crystallization: The purified Taxuspine D fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Experimental Workflow for Taxuspine D Isolation

G Figure 1: General Experimental Workflow for the Isolation of Taxuspine D cluster_collection Plant Material Preparation cluster_extraction Extraction and Partitioning cluster_purification Purification cluster_analysis Analysis and Characterization P1 Collection of Taxus cuspidata stems P2 Air-drying and grinding P1->P2 E1 Methanol Extraction P2->E1 E2 Concentration under vacuum E1->E2 E3 Solvent-solvent partitioning (n-hexane, chloroform, ethyl acetate) E2->E3 C1 Silica Gel Column Chromatography E3->C1 C2 Preparative HPLC (C18 column) C1->C2 C3 Crystallization C2->C3 A1 Pure Taxuspine D C3->A1 A2 Spectroscopic Analysis (NMR, MS, IR, UV) A1->A2 A3 Structure Elucidation A2->A3

Caption: Figure 1: General Experimental Workflow for the Isolation of Taxuspine D.

Quantitative Data and Characterization

The structure of Taxuspine D was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data obtained for its characterization.

Parameter Data
Molecular Formula C37H44O12 (Determined by High-Resolution Mass Spectrometry)
Mass Spectrometry HR-FABMS: m/z [M+H]+ consistent with the proposed molecular formula.
1H NMR Characteristic signals for a taxane skeleton, including methyl singlets, protons on the cyclobutane (B1203170) ring, and signals corresponding to acetyl groups. The presence of an enolacetate moiety is indicated by specific downfield proton signals. (Data typically presented in δ ppm, with coupling constants in Hz).
13C NMR Resonances confirming the presence of 37 carbons, including signals for ester carbonyls, olefinic carbons of the enolacetate, and carbons of the taxane core. (Data typically presented in δ ppm).
Infrared (IR) Absorption bands indicative of hydroxyl groups (~3500 cm-1), ester carbonyl groups (~1730 cm-1), and carbon-carbon double bonds (~1650 cm-1).
Ultraviolet (UV) Absorption maxima consistent with the presence of conjugated systems within the molecule.

Biological Activity and Signaling Pathway

Taxuspine D has been shown to exhibit potent inhibitory activity against the Ca2+-induced depolymerization of microtubules[1]. This is a significant finding as the stability of microtubules is crucial for cell division, and agents that interfere with microtubule dynamics can have potent anticancer effects. The mechanism of action of Taxuspine D, while not fully elucidated, is believed to involve the stabilization of microtubules, preventing their disassembly. This is in contrast to some other microtubule-targeting agents that promote depolymerization.

Proposed Signaling Pathway for Microtubule Stabilization by Taxuspine D

G Figure 2: Proposed Mechanism of Action of Taxuspine D cluster_cellular Cellular Environment T Tubulin Dimers MT Microtubules (Polymers) T->MT Polymerization MT->T Depolymerization Ca Increased intracellular Ca2+ Ca->MT Induces TD Taxuspine D TD->MT Binds and Stabilizes i1 TD->i1 i1->MT Inhibits Depolymerization

Caption: Figure 2: Proposed Mechanism of Action of Taxuspine D.

Conclusion

Taxuspine D represents one of the many bioactive taxoids isolated from Taxus species. Its unique structure and its ability to inhibit microtubule depolymerization make it a compound of interest for further investigation in the context of drug discovery, particularly in the development of novel anticancer agents. The protocols and data presented in this guide provide a foundational resource for researchers working on the isolation, characterization, and biological evaluation of novel natural products.

References

"2-Deacetyltaxuspine X" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

A definitive spectroscopic guide to naturally occurring taxoids is an ongoing endeavor due to the vast structural diversity and often low natural abundance of these compounds. This document focuses on providing the available spectroscopic data for taxuspine X , a related taxoid, as a foundational reference point, owing to the current lack of specific data for a compound explicitly named "2-Deacetyltaxuspine X" in accessible scientific literature. It is plausible that "this compound" is a hypothetical or exceptionally rare derivative of taxuspine X.

Taxuspine X was first isolated from the stems of the Japanese yew, Taxus cuspidata, by Shigemori et al. and reported in their 1997 paper in the Chemical & Pharmaceutical Bulletin. This publication remains the primary source of its characterization data.

Spectroscopic Data for Taxuspine X

The following data is essential for the structural elucidation and identification of taxuspine X and would serve as a crucial comparison for any related derivatives.

Table 1: NMR Spectroscopic Data for Taxuspine X

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The data for taxuspine X would typically be acquired in a deuterated solvent such as chloroform (B151607) (CDCl₃).

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical shifts (δ) in ppm, coupling constants (J) in HzChemical shifts (δ) in ppm
(Data currently unavailable)(Data currently unavailable)
Table 2: Mass Spectrometry (MS) Data for Taxuspine X

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Technique Observed Ion (m/z) Interpretation
High-Resolution Mass Spectrometry (HRMS)(Data currently unavailable)(e.g., [M+H]⁺, [M+Na]⁺)
Table 3: Infrared (IR) Spectroscopy Data for Taxuspine X

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Functional Group Assignment
(Data currently unavailable)(e.g., O-H, C=O, C-O, aromatic C=C)

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of taxane (B156437) diterpenoids and are presumed to be similar to the protocols used for taxuspine X.

Extraction and Isolation
  • Plant Material Collection and Preparation : Stems of Taxus cuspidata are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction : The powdered plant material is repeatedly extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning : The crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Chromatographic Separation : The organic-soluble fraction is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish the connectivity of protons and carbons and to assign the complete structure.

  • Mass Spectrometry : High-resolution mass spectra are obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the exact molecular formula.

  • Infrared Spectroscopy : The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like taxuspine X.

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Taxus cuspidata Stems extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography partitioning->chromatography pure_compound Pure Taxuspine X chromatography->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of taxuspine X.

Note: The successful characterization of "this compound" would necessitate a comparative analysis of its spectroscopic data with that of the parent compound, taxuspine X. The absence of an acetyl group would be readily apparent in the NMR spectra (disappearance of a methyl singlet around δ 2.0 ppm and a carbonyl signal around δ 170 ppm) and a corresponding mass difference of 42.010565 Da in the high-resolution mass spectrum.

The Physicochemical Profile of 2-Deacetyltaxuspine X: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific solubility and stability profiles of 2-Deacetyltaxuspine X is limited. This guide provides a comprehensive framework based on the known characteristics of related taxane (B156437) diterpenoids, such as paclitaxel (B517696) and docetaxel, to inform research and development activities. The experimental protocols and data tables presented herein are generalized templates and should be adapted for specific laboratory conditions and analytical standards.

Introduction to this compound

Solubility Profile: A Critical Parameter for Drug Development

The therapeutic efficacy of a drug is often intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Taxanes, in general, exhibit very low water solubility, which presents a significant hurdle for formulation development[5][6][7].

Anticipated Solubility of this compound

Based on the general characteristics of taxane derivatives, this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents. The table below provides a template for summarizing empirical solubility data.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not availablee.g., Shake-flask HPLC-UV
Phosphate Buffered Saline (pH 7.4)25Data not availableData not availablee.g., Shake-flask HPLC-UV
0.1 N HCl (pH 1.2)25Data not availableData not availablee.g., Shake-flask HPLC-UV
Ethanol25Data not availableData not availablee.g., Shake-flask HPLC-UV
Methanol25Data not availableData not availablee.g., Shake-flask HPLC-UV
Chloroform25Soluble[8]Data not availablee.g., Visual Inspection
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Shake-flask HPLC-UV
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (powder)[8]

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B C Withdraw supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample with mobile phase D->E F Quantify using validated HPLC-UV method E->F G Calculate solubility F->G

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For taxanes like paclitaxel, degradation pathways such as epimerization have been reported[9].

Anticipated Stability of this compound

The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The following table provides a template for summarizing stability data.

ConditionStorage Temperature (°C)DurationAssay (% Initial)Major DegradantsMethod of Determination
Solution State
0.1 N HCl (pH 1.2)370, 1, 2, 4, 8, 24 hData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
PBS (pH 7.4)370, 1, 2, 4, 8, 24 hData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
Water4, 25, 401, 2, 4 weeksData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
Solid State
Ambient251, 3, 6 monthsData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
Accelerated (40°C/75% RH)401, 3, 6 monthsData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
Photostability (ICH Q1B)25ICH conditionsData not availableData not availablee.g., Stability-indicating HPLC-UV/MS
Experimental Protocol for Solution Stability Assessment

This protocol describes a general procedure for evaluating the stability of a compound in solution under various stress conditions.

Objective: To assess the stability of this compound in different aqueous solutions and identify potential degradation products.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Aqueous buffers (e.g., 0.1 N HCl, PBS pH 7.4).

  • Temperature-controlled chambers/water baths.

  • Photostability chamber.

  • HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS).

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the selected aqueous buffers. A small percentage of co-solvent may be necessary to achieve the desired initial concentration.

  • Incubation: Aliquot the solutions into vials and store them under different conditions (e.g., varying pH, temperature, and light exposure).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours for short-term studies; longer for long-term studies), withdraw an aliquot from each condition.

  • Quenching (if necessary): Stop the degradation reaction if required, for example, by neutralizing the pH or cooling the sample.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. This method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points A Prepare solutions of This compound in test buffers B pH Stress (e.g., pH 1.2, 7.4) A->B C Thermal Stress (e.g., 4°C, 25°C, 40°C) A->C D Photolytic Stress (ICH Q1B) A->D E Withdraw samples at t = 0, t1, t2, ... B->E C->E D->E F Analyze by stability-indicating HPLC-UV/MS E->F G Quantify parent compound and degradation products F->G

Figure 2: Logical Flow for Solution Stability Studies.

Analytical Methodologies

The analysis of taxanes is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. For more sensitive and specific analysis, especially for identifying degradation products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. UPLC-MS/MS methods have been established for the simultaneous determination of multiple taxoids in plant extracts[10].

A typical HPLC method for taxane analysis might involve:

  • Column: C18 or Phenyl column.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Detection: UV absorbance at approximately 227-230 nm.

Conclusion and Future Directions

While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, the established knowledge of other taxane diterpenoids provides a solid foundation for initiating its physicochemical characterization. The protocols and frameworks provided in this guide are intended to facilitate a systematic investigation into these critical properties. Empirical determination of the solubility and stability profiles of this compound is an essential prerequisite for its advancement through the drug development pipeline. Future studies should focus on generating robust data in various pharmaceutically relevant media and under stressed conditions to build a comprehensive understanding of this promising natural product.

References

2-Deacetyltaxuspine X: Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into a Niche Taxane (B156437) Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X, a member of the complex taxane diterpenoid family, has been isolated from plant sources, notably from species of the genus Taxus. While the therapeutic potential of its renowned cousin, paclitaxel (B517696), is well-established in oncology, the specific biological activities and potential therapeutic targets of many other taxane analogs, including this compound, remain largely underexplored. This technical guide aims to synthesize the currently available, albeit limited, information on this compound and related compounds, providing a foundational resource for researchers interested in its further investigation. The focus will be on collating existing data, contextualizing it within the broader understanding of taxane bioactivity, and identifying key areas for future research.

Core Biological Activity of Taxanes: A Foundation for Inquiry

The primary and most well-documented therapeutic action of clinically used taxanes, such as paclitaxel and docetaxel, is their ability to disrupt microtubule dynamics. This mechanism is fundamental to their efficacy as anticancer agents.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly required for cell division. The cell cycle is consequently arrested, primarily at the G2/M phase, ultimately triggering apoptosis or programmed cell death.

Logical Relationship: Taxane Mechanism of Action

Taxane_MoA Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Depolymerization Microtubule Depolymerization (Inhibited) Taxane->Depolymerization Inhibits Polymerization Microtubule Polymerization (Promoted) Tubulin->Polymerization Stabilization Microtubule Stabilization Polymerization->Stabilization Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start This compound Cell_Lines Cancer Cell Line Panel (e.g., NCI-60) Start->Cell_Lines Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Cell_Lines->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay IC50->Tubulin_Polymerization_Assay Immunofluorescence Immunofluorescence Staining (Microtubule Morphology) IC50->Immunofluorescence Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) IC50->Flow_Cytometry MDR_Cell_Lines MDR Cell Lines (P-gp Overexpression) IC50->MDR_Cell_Lines Conclusion Characterize Bioactivity and Identify Potential Targets Tubulin_Polymerization_Assay->Conclusion Immunofluorescence->Conclusion Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) Flow_Cytometry->Western_Blot Western_Blot->Conclusion MDR_Viability Viability Assay in MDR Cell Lines MDR_Cell_Lines->MDR_Viability MDR_Viability->Conclusion

An In-depth Technical Guide to 2-Deacetylated Taxanes and Their Derivatives: A Focus on 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane (B156437) family of diterpenoids stands as a cornerstone in modern oncology, with paclitaxel (B517696) and its analogues being indispensable chemotherapeutic agents. While much of the focus has been on these highly decorated molecules, their biosynthetic precursors and synthetic intermediates offer a wealth of information for the development of next-generation anticancer drugs. This technical guide delves into the core of 2-deacetylated taxanes, with a specific focus on the pivotal precursor, 10-deacetylbaccatin III (10-DAB III). The absence of the acetyl group at the C2 position is a key feature that influences both the biological activity and the synthetic utility of these compounds. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 10-DAB III and its derivatives, supported by detailed experimental protocols and visual representations of key pathways.

Core Compound: 10-Deacetylbaccatin III

10-Deacetylbaccatin III is a naturally occurring taxane isolated from the needles and twigs of the European yew tree (Taxus baccata) and other Taxus species.[1][2] Its relative abundance compared to paclitaxel makes it a critical starting material for the semi-synthesis of paclitaxel and docetaxel.[2] While its intrinsic cytotoxic activity is significantly lower than that of paclitaxel, it serves as a vital scaffold for the synthesis of highly potent anticancer agents.[3]

Quantitative Biological Data

The cytotoxic and biological activities of 10-deacetylbaccatin III and its derivatives are summarized in the table below. The data highlights the dramatic increase in cytotoxicity upon the addition of a side chain at the C13 position, a key step in the synthesis of paclitaxel and other potent taxanes.

CompoundCell Line/OrganismAssay TypeIC50/EC50Reference
10-Deacetylbaccatin IIILeishmania donovani (amastigotes)Growth Inhibition70 nM[1][]
Baccatin (B15129273) IIIVarious cancer cell linesCytotoxicity8 - 50 µM[3]
PaclitaxelA549 (Non-small cell lung cancer)Growth InhibitionVaries (typically nM range)[5]
PaclitaxelA2780 (Ovarian cancer)Growth InhibitionVaries (typically nM range)[5]

Experimental Protocols

Isolation and Purification of 10-Deacetylbaccatin III from Taxus baccata

This protocol provides a general framework for the extraction and purification of 10-DAB III from yew needles.

a. Extraction:

  • Dry and pulverize the needles of Taxus baccata.

  • Perform reflux extraction with 80% ethanol (B145695) for 5 hours. Repeat the extraction three times.[6]

  • Combine the ethanol extracts and concentrate under vacuum to yield a crude extract.[6]

b. Purification:

  • Dissolve the crude extract in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and pigments.[7]

  • Extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane (B109758), to extract the taxanes.[7]

  • Combine the dichloromethane fractions and evaporate the solvent to obtain a semi-purified taxane mixture.

  • Further purification can be achieved using chromatographic techniques such as Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC).[8][9] For preparative HPLC, a C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[9]

Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III

The following is a simplified, conceptual outline of the key steps involved in the semi-synthesis of paclitaxel from 10-DAB III. Note that specific protecting groups and coupling agents can vary.

  • Protection of the C7 Hydroxyl Group: The hydroxyl group at the C7 position of 10-DAB III is selectively protected, for example, with a triethylsilyl (TES) group.

  • Acetylation of the C10 Hydroxyl Group: The hydroxyl group at the C10 position is then acetylated to yield 7-O-protected baccatin III.

  • Esterification at the C13 Hydroxyl Group: The protected baccatin III derivative is coupled with a protected β-phenylisoserine side chain. This is a critical step, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[10]

  • Deprotection: The protecting groups at the C7 position and on the side chain are removed under appropriate conditions to yield paclitaxel.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of taxane derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a 10-deacetylbaccatin III derivative) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Taxanes, including the derivatives of 10-deacetylbaccatin III, exert their primary anticancer effect by targeting microtubules.

Taxane_Mechanism_of_Action Taxane Taxane Derivative Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Stabilization Stabilization of Microtubules Taxane->Stabilization PI3K_Akt PI3K/Akt Pathway Taxane->PI3K_Akt Inhibits Hedgehog Hedgehog Pathway Taxane->Hedgehog Inhibits AR_Signaling Androgen Receptor Signaling Taxane->AR_Signaling Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Stabilization->Microtubule Enhances Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Leads to MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: General mechanism of action for taxane derivatives.

By binding to the β-tubulin subunit within the microtubule, taxanes promote the assembly of tubulin into microtubules and stabilize them, preventing depolymerization.[11] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[12][13]

Recent studies have revealed that the mechanisms of action for taxanes extend beyond microtubule stabilization. They have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. Notably, certain taxane derivatives can inhibit the PI3K/Akt and Hedgehog signaling pathways.[11] In the context of prostate cancer, taxanes have also been demonstrated to impact the androgen receptor (AR) signaling pathway, which is a key driver of this disease.[13]

Experimental Workflow: From Isolation to Bioactivity Testing

The logical flow for the discovery and evaluation of novel 2-deacetylated taxane derivatives is depicted in the following workflow diagram.

Taxane_Research_Workflow Start Start: Taxus Plant Material Extraction Extraction Start->Extraction Purification Purification of 10-DAB III Extraction->Purification SemiSynthesis Semi-synthesis of Derivatives Purification->SemiSynthesis Characterization Structural Characterization (NMR, MS, HPLC) SemiSynthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Lead Lead Compound Identification Cytotoxicity->Lead Potent Compounds End End: Preclinical Development Cytotoxicity->End Further Studies Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) Mechanism->End Lead->Mechanism

Caption: A typical workflow for taxane derivative research.

Conclusion

While "2-Deacetyltaxuspine X" does not correspond to a known taxane, the broader class of 2-deacetylated taxanes, exemplified by 10-deacetylbaccatin III, represents a rich area of study for the development of novel anticancer therapeutics. The ability to isolate 10-DAB III in significant quantities from renewable resources provides a robust platform for synthetic modifications. Understanding the structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways affected by these compounds is crucial for medicinal chemists and drug development professionals. This guide provides a foundational resource to aid in these endeavors, with the ultimate goal of expanding the arsenal (B13267) of effective treatments against cancer.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Deacetyltaxuspine X from Taxus cuspidata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of the minor taxoid, 2-Deacetyltaxuspine X, from the needles and bark of the Japanese Yew, Taxus cuspidata. The methodologies described are based on established techniques for the isolation of taxane (B156437) diterpenoids and are intended to serve as a guide for laboratory-scale purification.

Introduction

Taxus cuspidata is a rich source of bioactive taxane diterpenoids, with Paclitaxel (Taxol®) being the most prominent example used in cancer chemotherapy. Beyond the major taxanes, Taxus species contain a vast array of structurally diverse minor taxoids, such as this compound. These minor constituents are of significant interest for their potential pharmacological activities, including roles as multidrug resistance (MDR) reversal agents.[1] However, their low natural abundance presents a significant challenge for isolation and subsequent research.[1]

The protocols outlined below describe a multi-step strategy for the extraction, preliminary purification, and final isolation of this compound, employing a combination of solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic separations.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters
ParameterMethod/SolventRationaleExpected Outcome
Initial Extraction 80% Methanol (B129727) in waterEfficiently extracts a broad range of taxanes.Crude methanolic extract containing a complex mixture of taxoids, chlorophyll (B73375), and other metabolites.
Solvent Partitioning Dichloromethane (B109758)/WaterRemoves water-soluble impurities and some polar compounds.A dichloromethane fraction enriched with taxanes.
Preliminary Purification Silica (B1680970) Gel Column ChromatographySeparates compounds based on polarity, removing highly polar and non-polar impurities.Semi-purified fractions containing a mixture of taxanes.
Intermediate Purification Reversed-Phase C18 Column ChromatographySeparates taxanes based on hydrophobicity, effective for resolving structurally similar compounds.Fractions enriched in minor taxoids, including taxuspine derivatives.
Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC)High-resolution separation to isolate individual compounds.Pure (>95%) this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Taxoid Mixture

This protocol describes the initial extraction of taxanes from dried Taxus cuspidata plant material.

Materials:

  • Dried and powdered needles or bark of Taxus cuspidata

  • Methanol (ACS grade)

  • Deionized water

  • Large extraction vessel

  • Mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered Taxus cuspidata material.

  • Place the powdered material into a large extraction vessel.

  • Add 10 L of 80% methanol in water to the vessel.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture through a Buchner funnel to separate the plant material from the extract.

  • Collect the filtrate (methanolic extract).

  • Repeat the extraction of the plant material with another 10 L of 80% methanol for 24 hours to ensure exhaustive extraction.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed, resulting in a concentrated aqueous extract.

Protocol 2: Solvent Partitioning for Enrichment of Taxoids

This protocol aims to enrich the taxane fraction and remove chlorophyll and other highly polar or non-polar impurities.

Materials:

  • Concentrated aqueous extract from Protocol 1

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel (appropriate size)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Transfer the concentrated aqueous extract to a large separatory funnel.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower organic layer (dichloromethane) will contain the taxoids.

  • Drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the aqueous layer with dichloromethane two more times.

  • Combine all the dichloromethane extracts.

  • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the dried dichloromethane extract to dryness using a rotary evaporator to obtain the crude taxane-enriched extract.

Protocol 3: Multi-Step Chromatographic Purification

This protocol details the sequential chromatographic steps to isolate this compound.

Materials and Equipment:

  • Crude taxane-enriched extract from Protocol 2

  • Silica gel (70-230 mesh) for column chromatography

  • Reversed-phase C18 silica gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate, Acetone, Methanol, Water - all HPLC grade)

  • Glass columns for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Preparative HPLC system with a C18 column

  • UV detector for HPLC

Step 1: Silica Gel Column Chromatography (Normal Phase)

  • Prepare a silica gel column of appropriate size.

  • Dissolve the crude taxane-enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, followed by acetone. For example:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Acetone (9:1, 8:2, 1:1, v/v)

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the fractions by TLC, visualizing with a UV lamp and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions that show a similar profile of taxoids.

Step 2: Reversed-Phase C18 Column Chromatography

  • Select the combined fractions from the silica gel chromatography that are enriched in taxoids of intermediate polarity (where minor taxoids are likely to elute).

  • Concentrate these fractions to dryness.

  • Prepare a reversed-phase C18 column.

  • Dissolve the semi-purified extract in a minimal amount of methanol and load it onto the column.

  • Elute the column with a stepwise gradient of decreasing polarity, starting with a high percentage of water and gradually increasing the proportion of methanol. For example:

    • Methanol:Water (40:60, 50:50, 60:40, 70:30, 80:20, 90:10, v/v)

    • 100% Methanol

  • Collect fractions and monitor by TLC or analytical HPLC.

  • Combine fractions containing the target compound, this compound, based on comparison with a reference standard if available, or based on analytical HPLC profiles suggesting the presence of taxuspine-like compounds.

Step 3: Preparative HPLC for Final Purification

  • Concentrate the enriched fractions from the C18 column.

  • Dissolve the residue in the mobile phase to be used for preparative HPLC.

  • Set up the preparative HPLC system with a C18 column.

  • Develop an isocratic or gradient elution method using a mobile phase such as Methanol:Water or Acetonitrile:Water. The exact conditions will need to be optimized based on analytical HPLC runs of the enriched fraction.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile with a UV detector (typically at 227 nm for taxanes).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflow

Extraction_Workflow Start Taxus cuspidata Biomass (Needles/Bark) Extraction Methanol/Water Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation (Remove Methanol) Filtration->Concentration1 Partitioning Dichloromethane/Water Liquid-Liquid Partitioning Concentration1->Partitioning DCM_Phase Dichloromethane Phase (Taxoid Enriched) Partitioning->DCM_Phase Collect Aqueous_Phase Aqueous Phase (Discard) Partitioning->Aqueous_Phase Discard Concentration2 Rotary Evaporation (Dryness) DCM_Phase->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Fraction_Collection1 Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection1 C18_Column Reversed-Phase C18 Column Chromatography Fraction_Collection1->C18_Column Pool Enriched Fractions Fraction_Collection2 Fraction Collection & HPLC Analysis C18_Column->Fraction_Collection2 Prep_HPLC Preparative HPLC (C18 Column) Fraction_Collection2->Prep_HPLC Pool Target Fractions Final_Product Purified this compound Prep_HPLC->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as solvent ratios and gradient profiles for chromatography, may be necessary depending on the specific batch of plant material and the laboratory equipment used. Analytical methods such as HPLC-MS and NMR should be used to confirm the identity and purity of the final product.

References

Application Note: Preparative HPLC Purification of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) family, a group of diterpenoids of significant interest to the pharmaceutical industry due to their potential therapeutic applications. As with many natural products, the isolation and purification of this compound from crude extracts presents a significant challenge due to the presence of numerous structurally similar impurities. This application note describes a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The developed protocol is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of taxane analogs.

Challenges in Purification

The purification of taxanes is often complicated by their structural similarity and the presence of isomers. Developing a preparative HPLC method requires careful optimization of the stationary phase, mobile phase composition, and gradient elution to achieve adequate resolution and yield.

Method Overview

This method utilizes a reversed-phase HPLC approach, which is a standard and effective technique for the separation of moderately polar to nonpolar compounds like taxanes.[1][2] A C18 stationary phase is employed to provide the necessary hydrophobic interactions for separation, while a gradient of acetonitrile (B52724) in water allows for the efficient elution of this compound and the separation from its related impurities.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude extract and proceeds through preparative HPLC separation to the final steps of fraction analysis and pooling.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_hplc Post-Purification crude_extract Crude Plant Extract dissolution Dissolution in Methanol (B129727)/Water crude_extract->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system injection Sample Injection hplc_system->injection separation Gradient Elution injection->separation detection UV Detection (227 nm) separation->detection fractionation Fraction Collection detection->fractionation analytical_hplc Purity Analysis of Fractions fractionation->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Experimental workflow for the preparative HPLC purification of this compound.

Protocols

Sample Preparation
  • Weigh 500 mg of the crude plant extract containing this compound.

  • Dissolve the extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • The filtered solution is now ready for injection into the preparative HPLC system.

Preparative HPLC Protocol

The purification is performed on a preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 20.0 mL/min
Column Temperature 35 °C
Detection Wavelength 227 nm
Injection Volume 5 mL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
30.04060
35.02080
40.02080
41.06040
50.06040
Fraction Collection and Analysis
  • Collect fractions based on the elution profile observed at 227 nm. The peak corresponding to this compound should be collected in multiple fractions to ensure high purity.

  • Analyze the purity of each collected fraction using an analytical HPLC method.

Table 3: Analytical HPLC Parameters for Purity Check

ParameterValue
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 40% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Post-Purification Processing
  • Pool the fractions that show a purity of ≥98% for this compound based on the analytical HPLC results.

  • Combine the pooled fractions and remove the acetonitrile using a rotary evaporator under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Store the purified compound at -20 °C to prevent degradation.

Data Presentation

The following table summarizes the expected results from a typical purification run.

Table 4: Purification Summary

ParameterValue
Starting Material (Crude Extract) 500 mg
Expected Yield of Purified Product 25 - 40 mg
Purity of Final Product ≥98%
Retention Time (Preparative) ~25 - 28 minutes
Retention Time (Analytical) ~10 - 12 minutes

Conclusion

The preparative HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound from crude plant extracts. The use of a C18 stationary phase with a water/acetonitrile gradient allows for excellent separation and high-purity product. This protocol can serve as a valuable starting point for researchers and professionals in the field of natural product chemistry and drug development, and can be further optimized to suit specific sample complexities and instrumentation.

References

Total Synthesis of 2-Deacetyltaxuspine X: A Case Study in Taxane Complexity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals focused on complex natural product synthesis and novel therapeutic agents will find value in the strategic exploration of taxane (B156437) diterpenoids. While a total synthesis of 2-Deacetyltaxuspine X has not yet been reported in the scientific literature, the synthetic challenges posed by its intricate architecture are shared across the taxane family. This document, therefore, presents a detailed examination of the total synthesis of (±)-taxusin, a structurally related and synthetically achieved taxane, as a representative model for the strategic endeavors required for molecules like this compound.

The taxane diterpenes, a class of natural products isolated from yew trees, have garnered significant interest from the synthetic and medicinal chemistry communities due to their complex molecular structures and potent biological activities. The most famous member, paclitaxel (B517696) (Taxol®), is a cornerstone of cancer chemotherapy. The pursuit of total syntheses of these molecules is driven not only by the desire to secure a sustainable supply but also by the opportunity to create novel analogues with improved therapeutic properties.

The total synthesis of (±)-taxusin, achieved by Kuwajima and colleagues, provides a blueprint for the construction of the challenging tricyclic core of the taxane skeleton.[1] This synthesis is a testament to the power of strategic bond disconnections and the development of robust cyclization methodologies.

Retrosynthetic Analysis and Strategic Approach

The successful synthesis of (±)-taxusin hinged on a retrosynthetic strategy that deconstructed the complex tricyclic system into more manageable building blocks. The key transformations envisioned were the construction of the eight-membered B-ring and the subsequent installation of the C19 methyl group.[1] The researchers had previously developed a powerful intramolecular vinylogous aldol (B89426) reaction for the formation of the eight-membered ring in aromatic C-ring derivatives, and a crucial aspect of their strategy was the extension of this methodology to a non-aromatic, allyl ester-type C-ring precursor.[1]

G taxusin (±)-Taxusin tricyclic_core Tricyclic Taxane Core (Functional Group Interconversion) taxusin->tricyclic_core Final Functionalizations cyclization_precursor Acyclic Precursor (B-Ring Cyclization) tricyclic_core->cyclization_precursor Key B-Ring Formation a_ring A-Ring Fragment cyclization_precursor->a_ring c_ring C-Ring Fragment cyclization_precursor->c_ring

Caption: Retrosynthetic analysis of (±)-taxusin.

Key Experimental Protocols and Data

The synthesis of (±)-taxusin involved a multi-step sequence with several key transformations. Below are detailed protocols for some of the pivotal steps, with quantitative data summarized in the accompanying tables.

Synthesis of Enone 6

The construction of the C-ring fragment involved the coupling of vinyl bromide 4 with 3,4-epoxy-1-hexene to form allyl alcohol 5 , which was then oxidized to the corresponding enone 6 .[1]

Protocol: To a solution of vinyl bromide 4 in an appropriate solvent, tert-butyllithium (B1211817) is added at low temperature, followed by copper(I) cyanide to form the corresponding cyanocuprate. This solution is then reacted with 3,4-epoxy-1-hexene to afford the SN2' coupling product 5 . The resulting allyl alcohol 5 is then oxidized using pyridinium (B92312) dichromate (PDC) to yield enone 6 .[1]

StepReactantsReagentsConditionsProductYield
1Vinyl bromide 4 , 3,4-epoxy-1-hexene1. t-BuLi, 2. CuCN-78 °C to rtAllyl alcohol 5 -
2Allyl alcohol 5 PDCrtEnone 6 66% (2 steps)[1]

Table 1: Synthesis of Enone 6 .

B-Ring Cyclization

A critical step in the synthesis was the eight-membered B-ring cyclization. After extensive screening of Lewis acids, it was found that dimethylaluminum triflate (Me₂AlOTf) effectively induced the desired cyclization of precursor 12 to afford the tricyclic compound 13 .[1]

Protocol: The cyclization precursor 12 is dissolved in a suitable solvent and cooled to a low temperature. Dimethylaluminum triflate is then added, and the reaction is stirred until completion to yield the tricyclic product 13 .[1]

StepReactantReagentConditionsProductYield
3Cyclization Precursor 12 Me₂AlOTf-78 °CTricyclic Ketone 13 62%[1]

Table 2: Key B-Ring Cyclization.

G start Vinyl Bromide 4 step1 Cuprate Formation and SN2' Coupling start->step1 intermediate1 Allyl Alcohol 5 step1->intermediate1 step2 PDC Oxidation intermediate1->step2 intermediate2 Enone 6 step2->intermediate2 step3 Multi-step Conversion intermediate2->step3 intermediate3 Cyclization Precursor 12 step3->intermediate3 step4 Me₂AlOTf-mediated B-Ring Cyclization intermediate3->step4 product Tricyclic Ketone 13 step4->product

References

Application Notes and Protocols for the Semi-synthesis of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) family of diterpenoids, which are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Taxuspine derivatives, while not all cytotoxic, have shown potential as modulators of multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp). This document provides a detailed protocol for a plausible semi-synthetic route to this compound, starting from the readily available precursor, 10-deacetylbaccatin III (10-DAB). The protocols and data presented are based on established methodologies for the selective modification of the taxane core.

Proposed Semi-synthetic Pathway

The semi-synthesis of this compound from 10-deacetylbaccatin III (10-DAB) involves a three-step process:

  • Selective Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is protected to prevent its reaction in the subsequent acylation step. A common protecting group for this position is the triethylsilyl (TES) group.

  • Selective Acylation of the C-10 Hydroxyl Group: The C-10 hydroxyl group is then acylated with a cinnamoyl group. This is a key step in introducing the desired functionality at this position.

  • Deprotection of the C-7 Hydroxyl Group: The protecting group at the C-7 position is removed to yield the final product, this compound.

G cluster_0 Semi-synthesis of this compound Precursor 10-Deacetylbaccatin III (10-DAB) Step1 Step 1: Selective Protection of C-7 Hydroxyl Precursor->Step1 TESCl, Pyridine Intermediate1 7-O-TES-10-deacetylbaccatin III Step1->Intermediate1 Step2 Step 2: Selective Acylation of C-10 Hydroxyl Intermediate1->Step2 Cinnamoyl chloride, DMAP, CH2Cl2 Intermediate2 7-O-TES-10-deacetyl-10-cinnamoylbaccatin III Step2->Intermediate2 Step3 Step 3: Deprotection of C-7 Hydroxyl Intermediate2->Step3 HF-Pyridine Product This compound Step3->Product G cluster_0 Mechanism of P-glycoprotein (P-gp) Mediated Drug Efflux and Inhibition Drug_out Chemotherapeutic Drug (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out->Pgp Binding Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug Concentration Blocked_Pgp Inhibited P-gp ATP ATP ATP->Pgp Cell_death Apoptosis / Cell Death Drug_in->Cell_death Induces Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Inhibits

Application Notes and Protocols for 2-Deacetyltaxuspine X in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a derivative of the natural taxoid, Taxuspine X. While research directly on this compound is limited, the available literature on closely related taxuspine compounds suggests its primary mechanism of action in the context of cancer is not direct cytotoxicity, but rather the modulation of multidrug resistance (MDR).[1][2] Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a major mechanism of MDR in cancer cells, leading to the efflux of a wide range of chemotherapeutic drugs and treatment failure.[1][2] Taxuspine X and its analogues have been identified as potent inhibitors of P-gp, acting as MDR reversing agents.[1][2][3]

These application notes provide a framework for investigating the potential of this compound as a P-glycoprotein inhibitor to enhance the efficacy of conventional anticancer drugs in resistant cancer cell lines. The protocols outlined below are standard methods for characterizing P-gp inhibitors.

Proposed Mechanism of Action: P-glycoprotein Inhibition

The hypothesized mechanism of action for this compound in cancer cells is the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that utilizes ATP hydrolysis to actively transport a variety of substrates, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration to sub-lethal levels, conferring resistance.

This compound is proposed to bind to P-gp, thereby competitively or non-competitively inhibiting its function. This inhibition leads to the intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Acts on Apoptosis Apoptosis Target->Apoptosis Induces DeacetyltaxuspineX This compound DeacetyltaxuspineX->Pgp Inhibits Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_in

P-gp mediated drug efflux and its inhibition.

Quantitative Data

CompoundCell LineAssay MethodIC50 (µM)Reference
"Non-natural" Taxane Derivative 6L5178 MDR1Rhodamine 123 Efflux7.2[1]
"Non-natural" Taxane Derivative 7L5178 MDR1Rhodamine 123 Efflux24[1]
Cyclosporine A (Positive Control)L5178 MDR1Rhodamine 123 Efflux0.67[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a P-glycoprotein inhibitor.

Protocol 1: P-glycoprotein Expression Analysis by Western Blot

This protocol is to determine the expression levels of P-gp in cancer cell lines to select appropriate models (P-gp overexpressing vs. parental lines) for subsequent functional assays.

Materials:

  • Cancer cell lines (e.g., a drug-resistant line overexpressing P-gp and its parental sensitive line)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., C219 or UIC2)

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

    • Scrape adherent cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 2: P-gp Efflux Pump Activity Assay (Calcein-AM Efflux Assay)

This assay measures the functional activity of the P-gp pump by quantifying the efflux of a fluorescent substrate, Calcein-AM.[4][5][6]

Materials:

  • P-gp overexpressing and parental cancer cell lines

  • Calcein-AM (acetoxymethyl ester)

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil or Cyclosporin A)

  • Phenol (B47542) red-free cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with phenol red-free medium.

    • Pre-incubate the cells with various concentrations of this compound or the positive control inhibitor for 30-60 minutes at 37°C.

  • Substrate Loading and Efflux:

    • Add Calcein-AM to each well at a final concentration of 0.5-1 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light. Calcein-AM is non-fluorescent and cell-permeant. Inside the cell, esterases convert it to the fluorescent, cell-impermeant calcein. P-gp actively effluxes Calcein-AM, reducing the intracellular accumulation of fluorescent calcein.[4][5][6]

  • Fluorescence Measurement:

    • Wash the cells with ice-cold PBS to stop the efflux.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis:

    • Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

    • Calculate the IC50 value of this compound for P-gp inhibition.

Protocol 3: P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Materials:

  • P-gp-containing membrane vesicles (commercially available or prepared from overexpressing cells)

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • P-gp substrate that stimulates ATPase activity (e.g., Verapamil)

  • ATP

  • Assay buffer

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add P-gp membrane vesicles, assay buffer, and various concentrations of this compound.

    • Include control wells with no inhibitor and with a known inhibitor.

    • Add a P-gp substrate (e.g., Verapamil) to stimulate ATPase activity.

  • Initiate Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green), which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis:

    • A decrease in phosphate production in the presence of this compound indicates inhibition of P-gp's ATPase activity.

    • Calculate the concentration of this compound that causes 50% inhibition of ATPase activity.

Protocol 4: In Vitro Synergy Study (Chemosensitization Assay)

This assay determines if this compound can sensitize P-gp-overexpressing cancer cells to a conventional chemotherapeutic agent.

Materials:

  • P-gp overexpressing and parental cancer cell lines

  • This compound

  • A chemotherapeutic drug that is a P-gp substrate (e.g., Paclitaxel, Doxorubicin)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of the chemotherapeutic drug alone, this compound alone, and combinations of both. A fixed, non-toxic concentration of this compound can be used in combination with a dilution series of the chemotherapeutic drug.

    • Incubate for a period appropriate for the chemotherapeutic drug's mechanism of action (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • Measure cell viability using a standard assay like MTT or CellTiter-Glo.

  • Data Analysis:

    • Calculate the IC50 values of the chemotherapeutic drug in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates chemosensitization.

    • Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

start Start cell_selection Select P-gp overexpressing and parental cell lines start->cell_selection western_blot Protocol 1: Western Blot for P-gp expression cell_selection->western_blot efflux_assay Protocol 2: P-gp Efflux Assay (e.g., Calcein-AM) western_blot->efflux_assay atpase_assay Protocol 3: P-gp ATPase Activity Assay efflux_assay->atpase_assay synergy_study Protocol 4: Synergy Study with chemotherapeutic drug atpase_assay->synergy_study data_analysis Data Analysis: IC50, Combination Index synergy_study->data_analysis conclusion Conclusion on P-gp inhibitory activity data_analysis->conclusion

Experimental workflow for evaluating a P-gp inhibitor.

MDR_Cell Multidrug Resistant Cancer Cell (High P-gp expression) Pgp_Inhibition P-gp Inhibition MDR_Cell->Pgp_Inhibition Chemo Chemotherapeutic Drug Intracellular_Chemo_Increase Increased Intracellular Drug Concentration Chemo->Intracellular_Chemo_Increase DeacetyltaxuspineX This compound DeacetyltaxuspineX->Pgp_Inhibition Pgp_Inhibition->Intracellular_Chemo_Increase Leads to Apoptosis_Restored Restored Cytotoxicity and Apoptosis Intracellular_Chemo_Increase->Apoptosis_Restored Results in Overcome_MDR Overcoming Multidrug Resistance Apoptosis_Restored->Overcome_MDR Achieves

Logical relationship of P-gp inhibition in overcoming MDR.

References

In Vitro Cytotoxicity Assays for Taxane-Class Compounds: Application Notes and Protocols Featuring Paclitaxel as a Case Study for 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the in vitro cytotoxicity of 2-Deacetyltaxuspine X. Therefore, this document provides a comprehensive set of protocols and application notes for assessing the cytotoxicity of taxane-class compounds, using the well-characterized drug Paclitaxel (B517696) as a representative example. These methodologies can be readily adapted by researchers to investigate the cytotoxic properties of this compound.

Introduction

Taxanes are a class of diterpenoid compounds that have been successfully developed as potent anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis.[1] Paclitaxel and its derivatives are widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[2] The evaluation of the in vitro cytotoxicity of novel taxane (B156437) compounds, such as this compound, is a critical first step in the drug discovery process. This involves determining the compound's effective concentration range, its impact on cell viability, and the underlying mechanisms of cell death.

This document outlines standard protocols for assessing the in vitro cytotoxicity of taxane compounds, including the MTT assay for cell viability, Annexin V-FITC/Propidium Iodide staining for apoptosis detection, and Propidium Iodide staining for cell cycle analysis.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound or Paclitaxel (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Paclitaxel) in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[4]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.[4]

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4][5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide staining solution (containing PI and RNase A)[6]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound for a specified time (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing and Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[4][6]

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).[4]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Data Presentation

The following tables present example data for the cytotoxicity of Paclitaxel against various cancer cell lines. This data is for illustrative purposes and provides a reference for the expected outcomes when testing a new taxane compound like this compound.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 (nM)Reference
MCF-7Breast Cancer747.7 ± 1.5
MDA-MB-231Breast Cancer72~10[9]
HeLaCervical Cancer48Not specified
A549Lung Cancer12027[10]
SK-BR-3Breast Cancer72~5[9][11]
T-47DBreast Cancer72~15[9][11]

Table 2: Example of Apoptosis Analysis in MDA-MB-231 Cells Treated with Docetaxel (a related taxane)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.22.12.7
Docetaxel (2 nM)85.68.36.1
Data is illustrative and based on general findings.

Table 3: Example of Cell Cycle Analysis in Breast Cancer Cells Treated with Paclitaxel (100 nM)

Cell LineTreatment Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference
MCF-748251560[12]
MDA-MB-23124301060[12]
Data is illustrative and based on published findings.

Visualizations

Below are diagrams created using the DOT language to illustrate the experimental workflow and a key signaling pathway involved in taxane-induced cytotoxicity.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Maintain Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound (e.g., 24, 48, 72h) prepare_compound->treat_cells mtt MTT Assay (Viability) treat_cells->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis cell_cycle PI Staining (Cell Cycle) treat_cells->cell_cycle readout Spectrophotometry/ Flow Cytometry mtt->readout apoptosis->readout cell_cycle->readout calculate_ic50 Calculate IC50 readout->calculate_ic50 analyze_apoptosis Quantify Apoptotic Cells readout->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution readout->analyze_cell_cycle

Caption: Experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_trigger Initiation cluster_cellular_effect Cellular Target cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Cascade taxane Taxane Compound (e.g., Paclitaxel) microtubules Microtubule Stabilization taxane->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) g2m_arrest->bcl2_family caspase_activation Caspase Activation (Caspase-8, -9, -3) g2m_arrest->caspase_activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Application Notes and Protocols for Investigating the Effect of 2-Deacetyltaxuspine X on Microtubule Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for their potent anticancer properties. The prototypical taxane, paclitaxel (B517696) (Taxol), exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules, and stabilizing them.[1][2][3] This interference with the natural dynamics of microtubule assembly and disassembly disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][4] These application notes provide a framework for characterizing the effects of this compound on microtubule polymerization, assuming a mechanism of action consistent with other taxanes. The following protocols and data presentation formats are designed to guide researchers in quantifying the microtubule-stabilizing activity of this compound.

Data Presentation: Summarized Quantitative Data

Quantitative analysis of this compound's effect on microtubule polymerization is crucial for determining its potency. The following table structure is recommended for presenting key data points obtained from the experimental protocols described below.

ParameterThis compoundPaclitaxel (Positive Control)Nocodazole (B1683961) (Negative Control)
EC50 of Tubulin Polymerization (µM) [Insert experimental value][Insert experimental value]N/A
Maximal Polymerization (%) [Insert experimental value][Insert experimental value][Insert experimental value]
IC50 of Cell Viability (e.g., in A549 cells) (nM) [Insert experimental value][Insert experimental value][Insert experimental value]
G2/M Cell Cycle Arrest (%) at EC50 [Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity resulting from the formation of microtubules from purified tubulin. Stabilizing agents like taxanes will enhance the rate and extent of this polymerization.

Materials:

  • Lyophilized tubulin (≥99% pure, bovine or porcine)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control, a microtubule destabilizer)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader (37°C)

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a tubulin polymerization mix on ice: For each reaction, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[5]

    • Prepare serial dilutions of this compound, paclitaxel, and nocodazole in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Assay Procedure:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells.

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5]

  • Data Analysis:

    • Plot the absorbance (OD340) as a function of time for each concentration of the test compound.

    • Determine the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).

    • Calculate the EC50 value for this compound, which is the concentration that induces 50% of the maximal polymerization effect.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This method offers higher sensitivity and is less prone to interference from compound precipitation. It utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing fluorescent reporter)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with temperature control (37°C)

  • Other reagents as listed in the turbidity-based assay.

Protocol:

  • Preparation of Reagents:

    • Follow the manufacturer's protocol for the tubulin polymerization assay kit.[6][7] Typically, this involves reconstituting tubulin in a provided fluorescence buffer containing a fluorescent reporter (e.g., DAPI).[7]

    • Prepare serial dilutions of this compound and controls as described previously.

  • Assay Procedure:

    • The procedure is similar to the turbidity-based assay. Add 10 µL of the 10x compound dilutions to the wells of a pre-warmed black 96-well plate.

    • Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix (containing the fluorescent reporter) to each well.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes at 37°C.[5][6]

  • Data Analysis:

    • Analyze the data similarly to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine polymerization rates and maximal polymerization.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Glass coverslips

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (and controls) for a specified period (e.g., 18-24 hours).

  • Immunostaining:

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Visualize the microtubule structures using a fluorescence microscope.

    • Capture images of cells treated with different concentrations of the compound.

    • Observe changes in microtubule organization. Treatment with a microtubule-stabilizing agent like a taxane is expected to cause the formation of thick microtubule bundles and multiple asters of microtubules.[7]

Visualizations

Microtubule_Polymerization_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Dynamic Microtubule (Polymerization/Depolymerization) Protofilament->Microtubule Microtubule->Tubulin_Dimers Depolymerization (Catastrophe) Stabilized_Microtubule Stabilized Microtubule (Depolymerization Inhibited) Microtubule->Stabilized_Microtubule TaxuspineX This compound TaxuspineX->Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Spindle Disruption & G2/M Arrest Stabilized_Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound on Microtubule Dynamics.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tubulin - Buffers, GTP - this compound dilutions Start->Prepare_Reagents Add_Compound Add 10µL of Compound/ Control to 96-well Plate Prepare_Reagents->Add_Compound Initiate_Reaction Initiate Polymerization: Add 90µL of Tubulin Mix Add_Compound->Initiate_Reaction Incubate_Read Incubate at 37°C Read Absorbance (340nm) or Fluorescence (360/450nm) every 60s for 60-90 min Initiate_Reaction->Incubate_Read Data_Analysis Data Analysis: - Plot OD/Fluorescence vs. Time - Determine Rate and Max Polymerization - Calculate EC50 Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X belongs to the taxane (B156437) family of compounds, which are widely recognized as potent anti-cancer agents.[1][2] Taxanes primarily exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] Unlike other microtubule poisons that inhibit tubulin polymerization, taxanes stabilize microtubules, leading to the formation of abnormal mitotic spindles and subsequent cell cycle arrest, primarily at the G2/M phase.[1][3] This disruption of the cell cycle ultimately triggers programmed cell death, or apoptosis.[4][5] These application notes provide a comprehensive guide for analyzing the effects of this compound on the cell cycle of cancer cells, utilizing flow cytometry. The protocols outlined below are standard methods for assessing cell cycle distribution and apoptosis induction.[6][7]

Data Presentation: Effects of this compound on Cell Cycle Distribution

The following tables summarize hypothetical quantitative data from a representative experiment where a human cancer cell line (e.g., MCF-7 breast cancer cells) was treated with varying concentrations of this compound for 24 hours. Cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide (PI) staining.

Table 1: Cell Cycle Phase Distribution Following Treatment with this compound

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control065.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound1058.7 ± 2.818.9 ± 2.122.4 ± 2.3
This compound5045.1 ± 3.512.3 ± 1.942.6 ± 4.1
This compound10032.8 ± 4.28.7 ± 1.558.5 ± 5.3

Table 2: Induction of Apoptosis by this compound

Treatment GroupConcentration (nM)% Apoptotic Cells (Sub-G1 Peak) (Mean ± SD)
Vehicle Control02.1 ± 0.5
This compound105.8 ± 1.2
This compound5015.4 ± 2.8
This compound10028.9 ± 3.7

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) in 6-well plates at a density that will allow for exponential growth during the treatment period (e.g., 2 x 10^5 cells/well).

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the final desired concentrations. A vehicle control containing the same concentration of the solvent should also be prepared.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.[7]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

  • Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).[7]

  • Rehydration and RNA Removal: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to RNA.

  • Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence is typically detected in the PE or a similar channel. The data should be acquired using a linear scale for the DNA content histogram.[8][9]

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution. The software will deconvolve the DNA content histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak, representing apoptotic cells with fragmented DNA, can also be quantified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining Protocol cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plates adherence Allow Adherence (24h) cell_seeding->adherence compound_prep Prepare this compound Dilutions adherence->compound_prep treatment Treat Cells with Compound (24h) compound_prep->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells in 70% Ethanol harvest->fixation rna_removal RNase A Treatment fixation->rna_removal pi_staining Stain with Propidium Iodide rna_removal->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Induction drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_spindle Abnormal Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspase_activation Caspase Cascade Activation bcl2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Taxane-induced signaling pathway.

References

Application Notes: Taxuspine X Derivatives as Potent Modulators of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels.[1][2] Taxanes, including paclitaxel (B517696) and docetaxel, are a cornerstone of cancer therapy, but their efficacy is often limited by the development of MDR.[3] This has spurred the development of novel agents capable of reversing MDR. While the specific compound "2-Deacetyltaxuspine X" is not extensively documented in scientific literature, research into structurally related "non-natural" taxanes derived from taxuspine X has identified promising P-glycoprotein inhibitors.[1][4] These compounds offer a potential strategy to resensitize resistant cancer cells to conventional chemotherapeutics.

Mechanism of Action

The primary mechanism by which these simplified taxuspine X derivatives overcome multidrug resistance is through the direct inhibition of P-glycoprotein.[1][4] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of structurally and functionally diverse compounds from the cell. By binding to P-gp, taxuspine X analogs can allosterically or competitively inhibit its efflux function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cancer cells. The PI3K/Akt/mTOR signaling pathway is also a critical regulator of cell survival and proliferation and has been implicated in the development of chemoresistance.[4][5][6][7] While the direct effects of taxuspine X derivatives on this pathway are still under investigation, it represents a potential parallel or synergistic target for overcoming MDR.

Applications

  • Reversal of P-gp-mediated multidrug resistance: These compounds can be used in in vitro and in vivo models to study the reversal of resistance to P-gp substrate drugs (e.g., paclitaxel, doxorubicin, vincristine).

  • Sensitization of cancer cells to chemotherapy: By inhibiting P-gp, taxuspine X derivatives can enhance the efficacy of conventional anticancer drugs in MDR cancer cell lines.

  • Tool for studying P-gp function: These molecules can serve as valuable research tools for elucidating the structure-activity relationships of P-gp inhibitors and for studying the physiological and pathological roles of this transporter.

Quantitative Data

The following table summarizes the P-glycoprotein inhibitory activity of simplified "non-natural" taxanes related to taxuspine X. The IC50 value represents the concentration of the compound required to achieve 50% of the maximal inhibition of P-gp-mediated efflux of a fluorescent substrate.

CompoundDescriptionIC50 (µM)Reference CompoundIC50 (µM)
Compound 6 Simplified "non-natural" taxane (B156437) related to taxuspine X7.2Cyclosporine A0.67
Compound 7 Simplified "non-natural" taxane related to taxuspine X24
Compound 5 Simplified "non-natural" taxane related to taxuspine XInactive

Table 1: P-glycoprotein inhibitory activity of simplified taxanes related to taxuspine X in L5178 MDR1 cells, as determined by the Rhodamine 123 efflux assay.[3]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the potential of taxuspine X derivatives in overcoming multidrug resistance.

Protocol 1: P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol is designed to assess the ability of test compounds to inhibit the efflux of Rhodamine 123 (a fluorescent P-gp substrate) from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., L5178 MDR1, MCF-7/ADR) and the corresponding parental sensitive cell line.

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Rhodamine 123 (stock solution in DMSO).

  • Test compound (taxuspine X derivative, stock solution in DMSO).

  • Positive control inhibitor (e.g., Verapamil or Cyclosporine A).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture: Culture the MDR and parental cell lines in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the test compound at various concentrations. Include a vehicle control (DMSO), a positive control inhibitor, and a negative control (parental cells). Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux: Centrifuge the cells, remove the supernatant containing Rhodamine 123, and resuspend the cell pellet in fresh, pre-warmed, serum-free medium containing the test compound or controls. Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value of the test compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a test compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and parental sensitive cell line.

  • Cell culture medium.

  • Chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin).

  • Test compound (taxuspine X derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound. Include wells with the test compound alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value of the chemotherapeutic agent in the presence and absence of the test compound. A decrease in the IC50 value indicates sensitization of the MDR cells.

Protocol 3: Western Blotting for P-glycoprotein Expression

This protocol is used to confirm the overexpression of P-gp in the resistant cell line.

Materials:

  • MDR and parental cancer cell lines.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against P-gp (e.g., C219 or C494).

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the P-gp band relative to the loading control will indicate the level of P-gp expression.

Visualizations

MDR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemotherapeutic Drug Chemotherapeutic Drug P-gp P-glycoprotein (P-gp) Chemotherapeutic Drug->P-gp Influx Drug Target Drug Target Chemotherapeutic Drug->Drug Target Binds to P-gp->Chemotherapeutic Drug Efflux (ATP-dependent) Apoptosis Apoptosis Drug Target->Apoptosis Induces Taxuspine X Derivative Taxuspine X Derivative Taxuspine X Derivative->P-gp Rhodamine_123_Efflux_Assay cluster_prep Cell Preparation cluster_treatment Treatment and Loading cluster_efflux_analysis Efflux and Analysis A 1. Culture MDR and Parental Cells B 2. Harvest and Resuspend Cells (1x10^6 cells/mL) A->B C 3. Incubate with Test Compound (30 min, 37°C) B->C D 4. Load with Rhodamine 123 (30-60 min, 37°C) C->D E 5. Resuspend in Fresh Medium with Compound (1-2 hr, 37°C) D->E F 6. Analyze by Flow Cytometry E->F PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Resistance Drug Resistance mTORC1->Resistance

References

Application Note & Protocol: Quantification of 2-Deacetyltaxuspine X in Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of analytical methodologies for the quantitative analysis of 2-Deacetyltaxuspine X, a member of the taxoid family of compounds found in Taxus species. The protocols described herein are based on established methods for the analysis of structurally related taxoids and provide a framework for developing and validating a robust analytical method for this compound.

Introduction

This compound is a diterpenoid belonging to the taxane (B156437) family, which includes the well-known anticancer drug paclitaxel.[1][2] These compounds are primarily isolated from various species of the yew tree (Taxus).[3][4] Accurate and precise quantification of individual taxoids like this compound is crucial for phytochemical analysis, drug discovery, and quality control of raw materials and finished products.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of taxoids in complex matrices such as plant extracts.[3][5] This application note details a general method based on UPLC-MS/MS for the quantification of this compound and other taxoids.

Analytical Method Overview

The recommended analytical approach for the quantification of this compound is Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and speed.

Workflow Diagram:

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Taxus sp. Sample extraction Solvent Extraction start->extraction filtration Filtration & Dilution extraction->filtration uplc UPLC Separation filtration->uplc Inject msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant Acquire Data report Reporting quant->report

Caption: General experimental workflow for the quantification of this compound.

Quantitative Data Summary

ParameterTypical Performance for Taxoids
**Linearity (R²) **> 0.99
Limit of Quantification (LOQ) 0.94 – 32 ng/mL
Precision (RSD%) < 15% (for trace analysis)
Accuracy (Recovery %) 93 - 105%
Intra-day Precision (RSD%) 2.86% - 6.83%
Inter-day Precision (RSD%) 3.91% - 7.33%

Experimental Protocols

The following protocols are generalized from methods used for the analysis of various taxoids and should be optimized and validated specifically for this compound.[3][5]

Sample Preparation: Extraction from Taxus Leaves
  • Grinding: Air-dry the leaves of the Taxus species and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of a methanol/water (80:20, v/v) solution.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[5]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with the initial mobile phase if necessary to fall within the calibration curve range.

UPLC-MS/MS Analysis

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. For other taxoids, typical transitions are observed from the [M+H]⁺ or [M+Na]⁺ adducts to characteristic fragment ions.[5]

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines, assessing the following parameters:[6][7][8][9][10]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method Validation Workflow:

Validation cluster_params Validation Parameters cluster_outcome Outcome Specificity Specificity Linearity Linearity & Range Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Validated Precision Precision Accuracy->Validated LOD_LOQ LOD & LOQ Precision->Validated Robustness Robustness LOD_LOQ->Validated Robustness->Validated

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deacetyltaxuspine X Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the isolation yield of 2-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a taxane (B156437) diterpenoid, a class of natural products known for their potential therapeutic properties. Taxanes are primarily isolated from various species of the yew tree (Taxus)[1][2]. While specific species rich in this compound are not extensively documented in publicly available literature, researchers should consider screening different Taxus species such as Taxus baccata, Taxus brevifolia, Taxus canadensis, Taxus chinensis, Taxus cuspidata, and Taxus x media as potential sources[2][3]. The concentration of taxanes can vary significantly between species and even different parts of the same plant (e.g., needles, bark, stems)[4][5].

Q2: What are the major challenges encountered during the isolation of taxane diterpenoids like this compound?

A2: Researchers face several common challenges in the isolation of taxanes, including:

  • Low natural abundance: Taxanes are often present in very low concentrations in the plant material, making high-yield extraction difficult[5].

  • Structural complexity and similarity: The presence of numerous structurally related taxanes complicates the separation and purification process[6].

  • Compound instability: Taxanes can be sensitive to acidic or alkaline conditions and high temperatures, which may lead to degradation or isomerization during isolation[6].

  • Poor water solubility: The low water solubility of most taxanes can pose challenges for certain extraction and chromatographic techniques[7][8].

  • Presence of interfering compounds: Plant extracts contain a complex mixture of other metabolites, such as chlorophylls (B1240455) and lipids, which can interfere with the purification process[4].

Q3: What analytical techniques are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantification of taxanes[6][9]. For accurate quantification, it is crucial to use a validated HPLC method with a suitable reference standard for this compound. Other techniques that can be used for structural elucidation and confirmation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6].

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large).1. Test a range of solvent systems with varying polarities (e.g., methanol, ethanol (B145695), acetone, and their aqueous mixtures)[10]. An ethanol-water mixture (50-80%) can be effective in selectively extracting taxanes while leaving behind some impurities[4]. 2. Optimize extraction time and consider techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency[10][11]. 3. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Poor Resolution in Chromatographic Separation 1. Inappropriate stationary or mobile phase. 2. Co-elution of structurally similar taxanes. 3. Column overloading.1. Experiment with different chromatographic modes (normal-phase and reversed-phase) and a variety of solvent gradients[4][6]. 2. Employ high-resolution chromatographic techniques such as preparative HPLC. Consider using different stationary phases to achieve orthogonal selectivity[6]. 3. Reduce the injection volume or the concentration of the sample being loaded onto the column[6].
Degradation of this compound 1. Exposure to harsh pH conditions. 2. High temperatures during extraction or solvent evaporation.1. Maintain a neutral pH throughout the isolation process and avoid strong acids or bases. 2. Use low-temperature extraction methods and rotary evaporation under reduced pressure to remove solvents.
Contamination of Final Product with Chlorophyll (B73375) and Lipids 1. Use of a non-selective extraction solvent. 2. Insufficient preliminary purification steps.1. A preliminary extraction with a non-polar solvent like hexane (B92381) can be used to remove lipids and chlorophylls before extracting the taxanes with a more polar solvent. 2. Incorporate a liquid-liquid partitioning step. For instance, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent mixture (e.g., methanol/water) to separate lipids from the desired taxanes.

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Taxus spp.
  • Plant Material Preparation: Air-dry the plant material (e.g., needles and twigs) at room temperature and then grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with an 80% aqueous ethanol solution (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The taxane-containing fraction (typically the chloroform or ethyl acetate fraction) is then concentrated under reduced pressure.

Protocol 2: Chromatographic Purification of Taxanes
  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Subject the concentrated taxane-containing fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Pool the fractions enriched with the target compound.

    • Perform preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water. The specific gradient and flow rate should be optimized to achieve the best separation[6].

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and its identity by MS and NMR.

Data Presentation

Table 1: Comparison of Extraction Solvents for Taxane Yield

Solvent System Relative Yield of Total Taxanes (%) Notes
95% Ethanol100Extracts a wide range of compounds, including significant amounts of chlorophyll and lipids[4].
80% Ethanol90-95Good selectivity for taxanes with reduced extraction of non-polar impurities.
70% Methanol85-90Effective for polar taxanes.
Acetone80-85Can be a suitable alternative, but volatility requires careful handling.
50% Ethanol70-80Higher selectivity for taxanes over non-polar impurities but may result in a slightly lower overall yield[4].

Note: Data is generalized for taxane diterpenoids and may vary for this compound.

Table 2: Typical Parameters for Preparative HPLC Purification of Taxanes

Parameter Value/Range Reference
Stationary Phase C18, 10 µm[6]
Column Dimensions 250 x 20 mm[6]
Mobile Phase Acetonitrile/Water (gradient)[6]
Flow Rate 10 - 20 mL/min[6]
Detection Wavelength 227 nm-
Injection Volume 0.5 - 2 mL[6]
Column Temperature 25 - 35 °C[6]

Note: These parameters are a starting point and require optimization for the specific separation of this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_partitioning Preliminary Purification cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Characterization plant_material Taxus spp. Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning concentration2 Concentration of Taxane-Rich Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc analysis Purity Check (Analytical HPLC) & Structure Elucidation (MS, NMR) prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Step cluster_purification_issues Purification Step start Low Final Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification optimize_solvent Optimize Solvent System check_extraction->optimize_solvent optimize_conditions Optimize Time/Temperature check_extraction->optimize_conditions solution Improved Yield optimize_solvent->solution optimize_conditions->solution optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography check_degradation Assess Compound Degradation check_purification->check_degradation optimize_chromatography->solution check_degradation->solution

Caption: Troubleshooting logic for addressing low isolation yield.

References

Technical Support Center: Synthesis of Taxuspine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total synthesis of "2-Deacetyltaxuspine X" is not extensively detailed in publicly available literature. This guide addresses the common, formidable challenges encountered during the synthesis of structurally related and complex taxane (B156437) alkaloids. The principles, troubleshooting steps, and protocols provided are based on established synthetic strategies for the taxane family and are intended to serve as a general resource for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the core structure of taxuspine alkaloids?

A1: The principal difficulty lies in the construction of the highly strained and complex tricyclic 6-8-6 carbon skeleton, which often contains a bridgehead olefin.[1] This intricate architecture requires sophisticated synthetic strategies, such as convergent approaches where A and C rings are synthesized separately and then joined, or linear approaches that build the rings sequentially.[2] Executing these strategies while maintaining correct stereochemistry is a significant hurdle.

Q2: Why are the overall yields for taxane total syntheses typically very low?

A2: The low overall yields are a cumulative result of lengthy synthetic sequences. Total syntheses of complex taxanes can often exceed 30-40 steps.[3][4] Even with high efficiency in individual steps (e.g., 90% yield), the overall yield diminishes exponentially. For instance, a 30-step synthesis with an average yield of 90% per step would result in an overall yield of only ~4%. Issues like side reactions, difficult purifications, and the need for protecting group manipulations at multiple stages further contribute to material loss.[5]

Q3: What general strategies can be employed to improve the efficiency of a taxuspine synthesis route?

A3: To enhance efficiency, consider the following:

  • Convergent Synthesis: Synthesizing key fragments of the molecule separately and then combining them late in the sequence can significantly shorten the longest linear sequence and improve overall yield compared to a purely linear approach.[2]

  • Tandem/Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single pot can reduce the number of steps, minimize intermediate purifications, and save time and resources.[6]

  • Two-Phase Synthesis: This strategy, applied successfully to Taxol, involves first building the core hydrocarbon skeleton ("cyclase phase") and then performing a series of site-selective oxidations ("oxidase phase").[4] This can simplify the initial construction phase by avoiding sensitive functional groups.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Key Coupling/Cyclization Step

You are attempting a key bond-forming reaction (e.g., an aldol (B89426) or Diels-Alder reaction) to form the polycyclic core, but the resulting ratio of desired to undesired diastereomers is low.

Possible Causes & Solutions

  • Sub-optimal Chiral Auxiliary or Catalyst: The chiral control element may not be effective for your specific substrate.

  • Incorrect Reaction Temperature: Many stereoselective reactions are highly sensitive to temperature. Running the reaction at a lower temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.

  • Choice of Lewis Acid: In reactions like the Mukaiyama aldol, the Lewis acid is critical for both activation and stereocontrol.[2]

Troubleshooting Steps & Data

Parameter Condition A (Initial) Condition B Condition C Condition D (Optimized)
Chiral Control Evans' Auxiliary(-)-Ipc₂BClChiral Ti-TADDOLateChiral Ti-TADDOLate
Temperature 0 °C-40 °C-78 °C-78 °C
Solvent CH₂Cl₂TolueneEt₂OCH₂Cl₂
Diastereomeric Ratio (d.r.) 2:14:18:1>20:1

Logical Flow for Optimizing Stereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp check1 d.r. Improved? temp->check1 solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) check2 d.r. Improved? solvent->check2 catalyst Screen Chiral Catalysts or Auxiliaries check3 d.r. Improved? catalyst->check3 lewis_acid Vary Lewis Acid (for applicable reactions) fail Re-evaluate Substrate Design or Synthetic Route lewis_acid->fail check1->solvent No/Minor success Proceed with Optimized Conditions check1->success Yes check2->catalyst No/Minor check2->success Yes check3->lewis_acid No/Minor check3->success Yes

Caption: Troubleshooting logic for improving diastereoselectivity.

Issue 2: Low Yield in Site-Selective C-H Oxidation

You are attempting to install a hydroxyl group at a specific position (e.g., C5, C10, or C13) on the taxane core, but the reaction yields are low, or you observe a mixture of products oxidized at multiple positions.[4]

Possible Causes & Solutions

  • Incorrect Oxidizing Agent: The chosen reagent may lack the necessary selectivity for the target C-H bond.

  • Steric Hindrance: The target site may be sterically shielded, preventing the oxidant from accessing it.

  • Over-oxidation: The initial product may be further oxidized under the reaction conditions.

  • Substrate Conformation: The conformation of the flexible 8-membered ring can influence the accessibility of different C-H bonds.

Troubleshooting Steps & Data

Parameter Condition A (Initial) Condition B Condition C (Optimized)
Oxidant m-CPBASeO₂ / t-BuOOHDMDO (in situ)
Directing Group NoneNoneC1-Silyl Ether
Temperature 25 °C0 °C-40 °C
Yield (Target Product) <10% (mixture)25%65%
Key Byproduct(s) Epoxide, C-X diolAllylic rearrangementMinimal

Experimental Protocols

Protocol 1: Enantioselective Diels-Alder Cycloaddition for Core Construction

This protocol is a representative method for constructing the fused ring system, inspired by strategies used in complex taxane syntheses.[7]

  • Preparation: To a flame-dried, argon-purged flask, add the chiral Lewis acid catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.1 M). Cool the solution to -78 °C.

  • Addition of Diene: Slowly add the diene substrate (1.0 eq.), dissolved in minimal anhydrous DCM, to the catalyst solution. Stir for 15 minutes.

  • Addition of Dienophile: Add the dienophile (1.2 eq.) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate (B1210297) gradient to yield the desired cycloadduct.

Protocol 2: Photochemical [2+2] Cycloaddition for Transannular Bond Formation

This protocol describes a general method for forming a key C-C bond across the 8-membered ring, a strategy used to build more complex, caged taxane structures.[8]

  • Solution Preparation: In a quartz reaction vessel, dissolve the advanced taxane intermediate (1.0 eq.) in deoxygenated acetonitrile (B52724) (0.01 M).

  • Deoxygenation: Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: While maintaining an argon atmosphere, irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) equipped with a Pyrex filter (to block wavelengths <280 nm). Maintain the reaction temperature at 10-15 °C using a cooling bath.

  • Reaction Monitoring: Monitor the disappearance of the starting material by HPLC or TLC. The reaction typically takes 4-8 hours.

  • Workup: Upon completion, remove the solvent in vacuo.

  • Purification: The crude product is often clean, but can be further purified by preparative HPLC or crystallization to yield the tetracyclic product.

General Synthetic Workflow

G cluster_0 Fragment Synthesis (Convergent Approach) cluster_1 Core Assembly cluster_2 Core Functionalization (Oxidase Phase) cluster_3 Final Steps A_Ring A-Ring Precursor (e.g., via Asymmetric Aldol) Coupling Fragment Coupling (e.g., Nozaki-Hiyama-Kishi) A_Ring->Coupling C_Ring C-Ring Precursor (e.g., via Birch Reduction) C_Ring->Coupling B_Ring_Closure B-Ring Cyclization (e.g., Intramolecular Aldol) Coupling->B_Ring_Closure ABC_Core ABC Tricyclic Core B_Ring_Closure->ABC_Core Oxidation Site-Selective C-H Oxidations (C5, C10, C13) ABC_Core->Oxidation Protecting_Groups Protecting Group Manipulation Oxidation->Protecting_Groups Side_Chain Side-Chain Attachment Protecting_Groups->Side_Chain Deprotection Global Deprotection Side_Chain->Deprotection Final_Product Final Taxuspine Analog Deprotection->Final_Product

Caption: A generalized convergent workflow for taxuspine synthesis.

References

"2-Deacetyltaxuspine X" degradation products and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "2-Deacetyltaxuspine X" is limited. This guide is based on established knowledge of closely related taxane (B156437) diterpenoids, such as paclitaxel (B517696) and docetaxel. The principles of degradation and analysis are generally applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Taxanes are susceptible to degradation under various conditions, primarily through hydrolysis and epimerization.[1][2] For this compound, the primary degradation pathways would likely involve:

  • Hydrolysis: The ester linkages, particularly the side chain at C13, are prone to hydrolysis under both acidic and basic conditions. This would cleave the side chain from the taxane core.

  • Epimerization: The stereocenter at C7 is a common site for epimerization in taxanes, which can be influenced by pH and temperature.

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the N-oxide position or other sensitive functional groups.[1]

Q2: What are the expected major degradation products?

A2: Based on the degradation pathways of similar taxanes, the major degradation products would likely be the C7 epimer of the parent compound and the molecule with the side chain cleaved off (analogous to baccatin (B15129273) III or a derivative thereof). Under oxidative stress, N-oxide forms could also be expected.[1]

Q3: How can I minimize the degradation of this compound during sample preparation and storage?

A3: To minimize degradation, it is crucial to control temperature, pH, and light exposure.

  • Storage: Store samples as a solid at low temperatures (e.g., -20°C or -80°C) and protected from light. For solutions, use a buffered aqueous solution at a slightly acidic pH (around 4.5), as taxanes have shown maximal stability under these conditions.[3][4] Avoid highly acidic (pH < 2) or basic conditions.

  • Sample Preparation: Prepare solutions fresh for analysis whenever possible. Use high-purity solvents and keep samples on ice or in a cooled autosampler. Minimize the time samples are in solution before analysis.

Q4: What are the recommended analytical techniques for separating this compound from its degradation products?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating taxanes and their degradation products.[5][6] The use of a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (or a buffer) is a standard starting point. Gradient elution is often necessary to achieve good resolution between the parent compound and its closely related degradation products. Liquid chromatography-mass spectrometry (LC-MS) is highly recommended for both separation and identification.[7][8]

Troubleshooting Guides

Problem: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Suggested Solution
Inappropriate Mobile Phase pH Taxanes contain ionizable groups. Adjust the pH of the aqueous portion of the mobile phase. A slightly acidic pH (e.g., with 0.1% formic or acetic acid) often improves peak shape.
Column Degradation The stationary phase can degrade, especially under harsh pH conditions. Use a guard column and ensure the mobile phase pH is within the column's recommended range.
Co-elution of Degradants The degradation products may be structurally very similar to the parent compound. Optimize the gradient elution profile (e.g., slower gradient) or try a different column chemistry (e.g., Phenyl-Hexyl).
Sample Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and re-inject.
Problem: Low Recovery or Inconsistent Quantification
Possible Cause Suggested Solution
Degradation During Analysis If the autosampler is not cooled, the sample can degrade over the course of a long analytical run. Use a cooled autosampler (e.g., 4°C).
Adsorption to Vials/Tubing Taxanes can be "sticky" and adsorb to surfaces. Use silanized glass vials or polypropylene (B1209903) vials. Prime the HPLC system thoroughly.
Inaccurate Standard Preparation Ensure the reference standard is of high purity and has been stored correctly. Prepare fresh calibration standards for each run.
Precipitation in Solution Taxanes have poor aqueous solubility.[9] Ensure the solvent composition of your sample prevents precipitation. If diluting with an aqueous buffer, do so just before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours. Dilute with mobile phase.

    • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method. Aim for 10-20% degradation for optimal results.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general method that serves as a starting point for analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 227 nm.

Data Presentation

Table 1: Stability of a Representative Taxane (Paclitaxel) under Different pH Conditions

pHTemperature (°C)Degradation Rate Constant (k) (hours⁻¹)Half-life (t½) (hours)
1.237~0.06~11.5
4.537~0.005~138.6
7.437~0.015~46.2
8.037~0.02~34.7

Data is representative and based on studies of paclitaxel to illustrate general trends.[3][4] Actual values for this compound will vary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Sample (Solid or Solution) PrepareStock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Sample->PrepareStock ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat) PrepareStock->ForcedDeg For Method Development Dilute Dilute to Working Concentration PrepareStock->Dilute ForcedDeg->Dilute Inject Inject into HPLC/LC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analytes (UV or MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Degradants (MS Fragmentation) Integrate->Identify Quantify Quantify Compound & Degradants Integrate->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Workflow for the analysis of this compound and its degradation products.

Troubleshooting_Logic Start Poor Chromatographic Results? PeakShape Is it a peak shape issue (fronting, tailing, broad)? Start->PeakShape Yes Resolution Is it a resolution issue (co-eluting peaks)? Start->Resolution No AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakShape->AdjustpH Yes CheckColumn Check Column Health (Run standard, check pressure) AdjustpH->CheckColumn DiluteSample Dilute Sample (Check for overload) CheckColumn->DiluteSample End Problem Resolved DiluteSample->End OptimizeGradient Optimize Gradient (Make it shallower) Resolution->OptimizeGradient Yes Recovery Is it a recovery/intensity issue? Resolution->Recovery No ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl) OptimizeGradient->ChangeColumn ChangeColumn->End CoolAS Use Cooled Autosampler (Set to 4°C) Recovery->CoolAS Yes UsePPVials Use Polypropylene or Silanized Glass Vials CoolAS->UsePPVials FreshStandards Prepare Fresh Standards UsePPVials->FreshStandards FreshStandards->End

Caption: Troubleshooting decision tree for common HPLC issues with taxane analysis.

References

Improving the solubility of "2-Deacetyltaxuspine X" for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deacetyltaxuspine X, focusing on challenges related to its solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid natural product isolated from the branches of Taxus sumatrana.[1] Like many other taxane-derived compounds, it is often characterized by poor aqueous solubility. This low solubility can pose a significant challenge for in vitro and in vivo assays, as it can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the initial steps to dissolve this compound?

For initial stock solutions, it is recommended to use an organic solvent. Common choices for taxane (B156437) derivatives include dimethyl sulfoxide (B87167) (DMSO), ethanol, or a mixture of solvents.[2][3] It is crucial to start with a high concentration stock that can be further diluted into aqueous assay media. Always add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) as it can have its own biological effects. However, a slightly higher concentration might be necessary to maintain solubility.

  • Use a co-solvent system: A mixture of solvents can sometimes be more effective than a single solvent.

  • Incorporate a surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the compound and increase its apparent solubility.[3][4]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

Q4: Are there any alternative formulation strategies to improve the bioavailability of taxane compounds for in vivo studies?

Yes, several advanced formulation strategies are employed to enhance the solubility and bioavailability of taxanes for preclinical and clinical development. These include:

  • Nanoparticle formulations: Encapsulating the compound in polymeric nanoparticles or liposomes can improve its solubility and pharmacokinetic profile.[6][7]

  • Solid dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[7][8]

  • Prodrugs: Chemical modification of the compound to create a more soluble prodrug that is converted to the active form in vivo is another approach.[6]

Troubleshooting Guide: Improving Solubility for Assays

This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your specific assay requirements.

Problem: Compound Precipitation Observed

G start Precipitation of This compound in aqueous buffer q1 Is the final organic solvent concentration < 0.5%? start->q1 a1_yes Increase organic solvent (e.g., DMSO) concentration incrementally. Monitor for solvent effects on assay. q1->a1_yes No a1_no Reduce organic solvent concentration. This may require a higher stock concentration. q1->a1_no Yes q2 Is precipitation still occurring? a1_yes->q2 a1_no->q2 a2 Incorporate a biocompatible surfactant (e.g., Tween-80). Test a range of concentrations. q2->a2 Yes end_success Solubility Issue Resolved. Proceed with Assay. q2->end_success No q3 Is the issue resolved? a2->q3 a3 Consider using a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. q3->a3 No q3->end_success Yes end_further Further formulation development may be required (e.g., nanoparticles). a3->end_further

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes common excipients used to improve the solubility of poorly water-soluble drugs like taxanes. The provided concentration ranges are typical starting points for optimization.

Excipient ClassExampleTypical Starting ConcentrationKey Considerations
Organic Co-solvents Dimethyl Sulfoxide (DMSO)< 1% (v/v) in final assayCan have biological effects at higher concentrations.
Ethanol< 1% (v/v) in final assayPotential for protein denaturation at higher concentrations.
Surfactants Tween-80 (Polysorbate 80)0.01 - 0.1% (v/v)Forms micelles to solubilize hydrophobic compounds.[3][4]
Pluronic F-680.02 - 0.2% (w/v)Biocompatible polymer often used in cell culture.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms inclusion complexes to increase aqueous solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The molecular weight of Taxuspine X (a related compound) is 766.827 g/mol , which can be used as an estimate if the exact molecular weight of the 2-deacetyl derivative is unknown.[9]

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock High Concentration Stock in DMSO vortex Vortexing stock->vortex Add dropwise buffer Aqueous Assay Buffer buffer->vortex working Final Working Solution vortex->working

  • Warm the aqueous assay buffer to the experimental temperature.

  • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise.

  • This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, further optimization using the strategies in the troubleshooting guide is necessary.

Signaling Pathway Considerations

Taxane-type diterpenes are well-known for their mechanism of action involving the stabilization of microtubules, which leads to mitotic arrest and apoptosis.[10] When designing assays with this compound, it is important to consider its potential effects on microtubule dynamics.

G compound This compound microtubules Microtubule Stabilization compound->microtubules mitosis Mitotic Arrest (G2/M Phase) microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

References

Technical Support Center: Semi-synthesis of 2-Deacetyltaxuspine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the semi-synthesis of 2-deacetyltaxuspine analogs. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield in the semi-synthesis of 2-deacetyltaxuspine analogs?

A1: The overall yield is typically influenced by three primary factors: the purity of the starting material (e.g., 10-deacetylbaccatin III or other taxane (B156437) precursors), the efficiency of each reaction step (such as deacetylation, side-chain coupling, and functional group manipulation), and the effectiveness of the purification methods used to isolate the final product. Incomplete reactions, side-product formation, and degradation of the taxane core are common issues that can significantly reduce the final yield.

Q2: How can I minimize the formation of side products during the deacetylation step?

A2: Selective deacetylation at the C2 position without affecting other acetyl groups can be challenging. To minimize side products, consider the following:

  • Reagent Selection: Use milder and more selective deacetylation reagents. The choice of base and solvent system is critical.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can often improve selectivity.

  • Protecting Groups: In some cases, it may be necessary to protect other sensitive functional groups on the taxane core before attempting deacetylation.

Q3: My final product appears impure even after column chromatography. What are some alternative purification strategies?

A3: If standard silica (B1680970) gel chromatography is insufficient, consider these alternatives:

  • Reverse-Phase Chromatography: This can be effective for separating closely related taxane analogs that are difficult to resolve on normal-phase silica.

  • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is often the method of choice.

  • Crystallization: If the product is a solid, crystallization can be a powerful purification technique to remove amorphous impurities.

Troubleshooting Guide for Low Yield

This guide addresses common problems encountered during a representative three-step semi-synthesis of a taxol mixture from 10-deacetyl-7-xylosyltaxanes, a process involving redox, acetylation, and deacetylation steps.[1][2]

Problem Potential Cause Recommended Solution
Low yield after redox reaction Incomplete oxidation or reduction of the starting material.- Ensure the freshness and correct stoichiometry of the redox reagents.- Optimize the reaction time and temperature.- Analyze a small aliquot of the reaction mixture by TLC or LC-MS to monitor progress.
Degradation of the taxane core under reaction conditions.- Use milder redox agents.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Low yield after acetylation Incomplete acetylation of the target hydroxyl groups.- Use a slight excess of the acetylating agent (e.g., acetic anhydride).- Ensure the use of a suitable base (e.g., pyridine (B92270) or DMAP) to catalyze the reaction.- Extend the reaction time or slightly increase the temperature, while monitoring for side product formation.
Formation of multiple acetylated products.- Employ a more selective acetylating agent.- Consider using protecting groups for more reactive hydroxyl groups that are not the target of acetylation.
Low yield after deacetylation Incomplete removal of the acetyl group.- Increase the concentration of the deacetylating agent or the reaction time.- Gently heat the reaction mixture if the taxane core is stable at higher temperatures.
Degradation of the molecule under basic or acidic deacetylation conditions.- Use milder deacetylation conditions (e.g., a weaker base or shorter reaction time).- If applicable, consider enzymatic deacetylation for higher selectivity and milder conditions.
Difficulty in purifying the final product Co-elution of the product with structurally similar impurities.- Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase (e.g., reverse-phase C18 silica).- Utilize preparative HPLC for challenging separations.

Experimental Protocols

The following are detailed methodologies for the key steps in the semi-synthesis of a taxol mixture from 10-deacetyl-7-xylosyltaxanes.

1. Redox Reaction

  • Objective: To perform an oxidation or reduction on the taxane core as a preliminary step.

  • Procedure:

    • Dissolve the 10-deacetyl-7-xylosyltaxane starting material in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Slowly add the redox reagent (e.g., a mild oxidizing agent) to the solution with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., sodium thiosulfate (B1220275) solution for an oxidation reaction).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

2. Acetylation

  • Objective: To acetylate the target hydroxyl groups.

  • Procedure:

    • Dissolve the product from the redox step in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

3. Deacetylation

  • Objective: To selectively remove an acetyl group.

  • Procedure:

    • Dissolve the acetylated product in a suitable solvent such as methanol.

    • Add a solution of a mild base (e.g., sodium methoxide (B1231860) in methanol) dropwise at room temperature.

    • Stir the reaction and monitor its progress by TLC.

    • Once the desired level of deacetylation is achieved, neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: 10-deacetyl-7-xylosyltaxanes redox Step 1: Redox Reaction start->redox acetylation Step 2: Acetylation redox->acetylation deacetylation Step 3: Deacetylation acetylation->deacetylation purification Purification: Column Chromatography deacetylation->purification product Final Product: Taxol Mixture purification->product troubleshooting_low_yield start Low Yield Observed check_step Identify Low-Yield Step: Redox, Acetylation, or Deacetylation? start->check_step redox_issue Redox Step Issue check_step->redox_issue Redox acetylation_issue Acetylation Step Issue check_step->acetylation_issue Acetylation deacetylation_issue Deacetylation Step Issue check_step->deacetylation_issue Deacetylation redox_incomplete Incomplete Reaction? - Check Reagents - Optimize Time/Temp redox_issue->redox_incomplete redox_degradation Degradation? - Milder Reagents - Inert Atmosphere redox_issue->redox_degradation acetylation_incomplete Incomplete Acetylation? - Excess Reagent - Add Catalyst acetylation_issue->acetylation_incomplete acetylation_side_products Side Products? - Selective Reagents - Protecting Groups acetylation_issue->acetylation_side_products deacetylation_incomplete Incomplete Deacetylation? - Increase Reagent/Time - Gentle Heating deacetylation_issue->deacetylation_incomplete deacetylation_degradation Degradation? - Milder Conditions - Enzymatic Method deacetylation_issue->deacetylation_degradation

References

Technical Support Center: Analysis of 2-Deacetyltaxuspine X by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Deacetyltaxuspine X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

Question: My chromatogram for this compound shows peak tailing. What are the possible causes and solutions?

Answer: Peak tailing, where a peak is asymmetrical and elongated on one side, can be caused by several factors in HPLC analysis.[1] Potential causes include issues with column performance, contaminants in the mobile phase or sample, or an incorrect mobile phase pH.[1] Sample overload and improper injection techniques can also contribute to this problem.[1]

To resolve peak tailing, consider the following solutions:

  • Optimize Mobile Phase: Adjust the pH of the mobile phase and ensure all solvents are of high purity and are properly filtered.[1][2]

  • Check for Column Contamination: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[2][3] Contaminants can accumulate on the column inlet frit or the column packing material.[4][5]

  • Reduce Sample Overload: Decrease the injection volume or the concentration of the sample.[3][6]

  • Address Active Sites: Polar compounds can interact with ionized residual silanols on the column. Operating at a lower pH can minimize these secondary interactions.[7]

Question: I am observing peak fronting for my this compound peak. What should I do?

Answer: Peak fronting, an asymmetry where the peak's leading edge is prolonged, is another common issue.[1] This can be a result of poor column performance, an inadequate mobile phase flow rate, or the presence of contaminants in the sample or mobile phase.[1] To address this, you should optimize the mobile phase flow rate and ensure the column is performing optimally.[1] It's also crucial to use contaminant-free samples and mobile phases.[1]

Question: Why are the peaks for this compound splitting?

Answer: Peak splitting can arise from several sources, including column overload, improper column packing, or an unsuitable mobile phase composition.[1] Additionally, sample matrix effects or inadequate sample preparation can lead to split peaks.[1] A partially blocked inlet frit or a void at the column inlet can also be the culprit.[8] To troubleshoot, ensure your HPLC system is well-maintained, the column is properly packed and equilibrated before each run, and that the sample solvent is compatible with the mobile phase.[1][8]

Baseline and Retention Time Issues

Question: My baseline is drifting during the analysis. What could be the cause?

Answer: Baseline drift, a gradual upward or downward movement of the baseline, can be caused by several factors.[2] These include changes in the mobile phase composition, temperature fluctuations in the column or detector, and contamination in the mobile phase or column.[2] Instability of the detector lamp and issues with column equilibration can also contribute to drift.[2] To mitigate this, ensure your mobile phases are thoroughly degassed, freshly prepared, and that the column and detector temperatures are stable.[2]

Question: I am seeing significant noise in my baseline. How can I fix this?

Answer: A noisy baseline can be caused by air bubbles in the mobile phase or detector cell, loose electrical connections, detector lamp instability, or pump pulsations.[2] Contamination in the mobile phase or column, as well as electronic interference, are also common causes.[2] To resolve this, degas the mobile phase, check all electrical connections, and ensure the system is clean.[2]

Question: The retention time for this compound is inconsistent between injections. What are the likely causes?

Answer: Drifting retention times are often an equilibration problem, especially in normal-phase chromatography where the water content of the mobile phase is critical.[9] Other causes include poor temperature control, incorrect mobile phase composition, or a change in flow rate.[3] To address this, use a column oven for stable temperature, prepare fresh mobile phase, and ensure the column is properly equilibrated between runs.[3]

Data Presentation: Troubleshooting Common Quantitative Issues

The following tables summarize potential quantitative problems and their likely causes and solutions.

Table 1: Peak Shape and Resolution Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with active sites on the column.Adjust mobile phase pH; use a different column type.
Column overload.Decrease sample concentration or injection volume.[3]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase.
Column collapse.Replace the column.
Split Peaks Partially blocked column frit.Back-flush the column or replace the frit.[8]
Sample solvent incompatible with the mobile phase.[8]Prepare sample in the mobile phase.[8]
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent percentage and buffer concentration.[2]
Incorrect column selection.Choose a column with a different chemistry or particle size.[2]

Table 2: Baseline and Retention Time Instability

IssuePotential CauseRecommended Solution
Baseline Drift Mobile phase composition changing.Prepare fresh mobile phase daily; ensure proper mixing.[2]
Temperature fluctuations.[2]Use a column oven and ensure a stable lab environment.[2]
Baseline Noise Air bubbles in the system.[2]Degas the mobile phase and prime the pump.[2]
Contaminated mobile phase or column.[2]Use high-purity solvents and filter the mobile phase.[2]
Retention Time Drift Poor column equilibration.[3]Increase equilibration time between injections.[3]
Fluctuations in flow rate.Check the pump for leaks and ensure consistent performance.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with 40% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (40:60 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[2]

Visualizations

Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and troubleshooting logic.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Review raw_sample Raw Sample dissolve Dissolve in Mobile Phase raw_sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column C18 Column injector->column detector Detector (230 nm) column->detector data Data Acquisition detector->data chromatogram Review Chromatogram data->chromatogram integrate Integrate Peaks chromatogram->integrate report Generate Report integrate->report

Caption: A typical experimental workflow for HPLC analysis.

cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing, Fronting, Splitting) col_overload Column Overload start->col_overload col_contam Column Contamination start->col_contam mp_issue Mobile Phase Issue start->mp_issue sample_issue Sample Solvent Incompatibility start->sample_issue reduce_inj Reduce Injection Volume/Concentration col_overload->reduce_inj flush_col Flush/Replace Column col_contam->flush_col optimize_mp Optimize Mobile Phase pH/Composition mp_issue->optimize_mp dissolve_in_mp Dissolve Sample in Mobile Phase sample_issue->dissolve_in_mp

Caption: Troubleshooting logic for common peak shape problems.

Caption: Troubleshooting logic for baseline instability issues.

References

"2-Deacetyltaxuspine X" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Therefore, this technical support center has been created using a hypothetical but representative novel taxuspine derivative, hereafter named TX-001 . The off-target effects, experimental protocols, and troubleshooting guides described are based on the known biological activities of the broader taxane (B156437) and taxuspine classes of compounds, including paclitaxel, docetaxel, and various synthetic derivatives.[6][7][8][9] This guide is intended to provide researchers with a framework for investigating potential off-target effects common to this class of molecules.

Welcome to the technical support center for TX-001. This resource provides answers to frequently asked questions and troubleshooting guidance for researchers encountering unexpected results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for TX-001?

A1: The primary mechanism of action for taxane-class compounds, including TX-001, is the stabilization of microtubules. These agents bind to β-tubulin, which inhibits the dynamic process of microtubule depolymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7] A new taxane diterpenoid, taxuspine D, has been shown to markedly inhibit Ca(2+)-induced depolymerization of microtubules.[10]

Q2: What are the potential off-target effects of TX-001 that I should be aware of in my experiments?

A2: Based on the activity of related taxuspine derivatives and other taxanes, researchers should be aware of three primary potential off-target effects:

  • Inhibition of P-glycoprotein (P-gp/ABCB1): Several taxuspine derivatives have been shown to be functional inhibitors of the P-glycoprotein efflux pump, which is a key contributor to multidrug resistance (MDR) in cancer cells.[6][7]

  • In Vitro Neurotoxicity: Taxanes are clinically associated with neurotoxicity. In cell-based assays, this can manifest as inhibition of neurite outgrowth, changes in neuronal morphology, or reduced viability of neuronal cultures.[11][12]

  • Induction of Cytokine Release: Hypersensitivity reactions are a known side effect of taxane administration. In vitro, this may be observed as the release of pro-inflammatory cytokines from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), upon exposure to the compound.[13][14]

Q3: In my cytotoxicity assays, I'm observing that cells pre-treated with TX-001 show increased sensitivity to an unrelated cytotoxic agent. Why could this be happening?

A3: This phenomenon, known as chemosensitization, is likely due to the off-target inhibition of P-glycoprotein (P-gp) by TX-001. P-gp is an efflux pump that actively removes a wide range of xenobiotics, including many chemotherapy drugs, from the cell.[7] If your secondary cytotoxic agent is a P-gp substrate, TX-001's inhibition of P-gp would lead to higher intracellular accumulation of that agent, thus increasing its apparent potency.

Q4: I am using TX-001 in a high-content screen with a neuronal cell line (e.g., PC12, SH-SY5Y). I'm seeing a significant decrease in neurite length and branching at concentrations that are not overtly cytotoxic. Is this a plausible off-target effect?

A4: Yes, this is a very plausible off-target effect. Inhibition of neurite outgrowth is a key in vitro indicator of neurotoxicity and a known liability for the taxane class of compounds.[15][16] This effect is often observed at sub-cytotoxic concentrations and is related to the disruption of normal microtubule dynamics required for neurite extension and maintenance. We recommend performing a dedicated neurite outgrowth assay to quantify this effect.

Q5: My experiment involves co-culturing cancer cells with PBMCs. After adding TX-001, I measured a significant increase in TNF-α and IL-6 in the supernatant. Is this an expected off-target effect?

A5: This is a potential off-target effect related to the immunomodulatory properties of some taxanes. The induction of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells can occur and is thought to be related to the mechanisms behind clinical hypersensitivity reactions.[17][18] It is crucial to run a control experiment with PBMCs alone treated with TX-001 to confirm that the cytokine release is a direct effect on the immune cells and not a secondary consequence of cancer cell death.

Quantitative Data Summary

The following tables provide representative data for a hypothetical taxuspine derivative, TX-001, to illustrate the therapeutic window between its on-target and potential off-target activities.

Table 1: On-Target vs. Potential Off-Target Bioactivity of TX-001

ParameterAssay SystemMetricValueReference Class
On-Target Activity Tubulin Polymerization AssayEC₅₀50 nMTaxol (Paclitaxel)
A549 Lung Cancer CellsGI₅₀15 nMTaxol (Paclitaxel)
Off-Target Activity P-gp Inhibition Assay (Rhodamine 123 efflux)IC₅₀7.2 µMTaxuspine Derivative[7]
Neurite Outgrowth Assay (PC12 cells)IC₅₀500 nMGeneral Taxanes
Cytokine Release Assay (Human PBMCs, TNF-α)EC₅₀> 10 µMGeneral Taxanes

EC₅₀: Half maximal effective concentration. GI₅₀: Half maximal growth inhibition concentration. IC₅₀: Half maximal inhibitory concentration.

Troubleshooting Guides

Guide 1: Unexpected Drug Resistance or Sensitivity in Cytotoxicity Assays

Symptom Potential Cause (Off-Target) Suggested Action
Cells show resistance to TX-001, but not other antimitotics.High endogenous expression of P-glycoprotein (P-gp) in your cell line. TX-001 is being actively effluxed.1. Verify P-gp expression in your cell line via Western Blot or qPCR. 2. Re-run the assay in the presence of a known P-gp inhibitor (e.g., Verapamil) and check if sensitivity to TX-001 is restored.
Cells show increased sensitivity to another drug after TX-001 pre-treatment.The second drug is a P-gp substrate, and TX-001 is inhibiting its efflux.1. Confirm if the second drug is a known P-gp substrate. 2. Perform a P-gp inhibition assay (see Protocol 1) to directly measure the IC₅₀ of TX-001 against P-gp.

Guide 2: Poor Cell Health or Morphological Changes in Neuronal Cultures

Symptom Potential Cause (Off-Target) Suggested Action
Reduced neurite length, decreased branching points, or "beading" of neurites.Direct neurotoxic effect of TX-001 on microtubule dynamics essential for neurite structure.1. Perform a dose-response experiment and quantify neurite outgrowth using high-content imaging (see Protocol 2). 2. Compare the IC₅₀ for neurite outgrowth inhibition to the GI₅₀ in your cancer cell line to determine the therapeutic window.
Gradual neuronal cell death over 48-72 hours at sub-GI₅₀ concentrations.Low-level, chronic neurotoxicity leading to apoptosis.1. Run a long-term viability assay (e.g., RealTime-Glo™). 2. Stain for apoptotic markers like cleaved Caspase-3 to confirm the mechanism of cell death.

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rh123), from P-gp-overexpressing cells.[19]

  • Materials:

    • P-gp-overexpressing cells (e.g., MCF7/ADR, L5178 MDR1) and parental control cells.

    • Rhodamine 123 (Rh123) stock solution (1 mg/mL in DMSO).

    • TX-001 and positive control inhibitor (e.g., Verapamil).

    • Assay Buffer (e.g., HBSS or phenol (B47542) red-free medium).

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader or flow cytometer.[20]

  • Methodology:

    • Seed P-gp-overexpressing cells and parental cells into a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of TX-001 and the positive control in Assay Buffer.

    • Aspirate the culture medium and wash cells once with warm Assay Buffer.

    • Add the compound dilutions to the wells and pre-incubate for 30 minutes at 37°C.

    • Add Rh123 to all wells to a final concentration of 50-200 ng/mL.[20][21]

    • Incubate for 60-90 minutes at 37°C, protected from light.

    • Aspirate the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence (e.g., Ex/Em = 485/528 nm).

    • Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.

Protocol 2: In Vitro Neurite Outgrowth Neurotoxicity Assay

This assay quantifies the effect of a compound on the ability of neuronal cells to extend and maintain neurites, a key indicator of neurotoxicity.[11]

  • Materials:

    • Neuronal cell line (e.g., PC12, SH-SY5Y) or iPSC-derived neurons.[22]

    • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC12 cells).

    • TX-001 and a positive control neurotoxin (e.g., Rotenone).

    • Fixation and permeabilization buffers.

    • Primary antibody against a neuronal marker (e.g., anti-βIII-Tubulin).

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., Hoechst or DAPI).

    • High-content imaging system and analysis software.

  • Methodology:

    • Plate cells on coated plates (e.g., Poly-D-Lysine) in their growth medium.

    • After 24 hours, switch to differentiation medium containing serial dilutions of TX-001 or controls.

    • Incubate for 48-72 hours to allow for neurite extension.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-βIII-Tubulin antibody.

    • Wash and incubate with the fluorescent secondary antibody and nuclear stain.

    • Acquire images using a high-content imager.

    • Analyze images to quantify parameters such as total neurite length per neuron, number of branch points, and number of viable cells. Determine the IC₅₀ for neurite outgrowth inhibition.

Protocol 3: Cytokine Release Assay from Human PBMCs

This assay measures the release of pro-inflammatory cytokines from human PBMCs in response to a test compound.[17][18]

  • Materials:

    • Freshly isolated human PBMCs from healthy donor buffy coats using a Ficoll gradient.

    • Culture medium (e.g., RPMI 1640 + 10% FBS).

    • TX-001 and a positive control (e.g., Lipopolysaccharide, LPS).

    • 96-well round-bottom culture plates.

    • Cytokine quantification kit (e.g., ELISA or multiplex bead array for TNF-α, IL-6, IFN-γ).

  • Methodology:

    • Resuspend isolated PBMCs in culture medium and adjust to a final density of 1-2 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (100,000-200,000 cells/well).[13]

    • Add 100 µL of medium containing 2x concentrations of TX-001 or controls.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Quantify the concentration of key cytokines (e.g., TNF-α, IL-6) using a validated immunoassay kit according to the manufacturer's instructions.

    • Calculate the fold-change in cytokine levels relative to the vehicle control and determine the EC₅₀.

Mandatory Visualizations

On_vs_Off_Target cluster_on_target On-Target Pathway: Cytotoxicity cluster_off_target Off-Target Pathway: Chemo-sensitization TX001_on TX-001 Tubulin β-Tubulin TX001_on->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis TX001_off TX-001 Pgp P-glycoprotein (P-gp) TX001_off->Pgp Inhibits Efflux Drug Efflux Inhibition Pgp->Efflux Accumulation Increased Intracellular Drug Concentration Efflux->Accumulation

Caption: On-Target vs. Off-Target Mechanisms of TX-001.

Workflow Observation Unexpected Result Observed (e.g., low efficacy, high toxicity) Hypothesis Formulate Hypothesis: On-Target vs. Off-Target Effect? Observation->Hypothesis OnTarget Investigate On-Target Mechanism (e.g., Tubulin binding, Cell cycle) Hypothesis->OnTarget On-Target OffTarget Select Potential Off-Target Assays Hypothesis->OffTarget Off-Target PgpAssay P-gp Inhibition Assay (Protocol 1) OffTarget->PgpAssay NeuroAssay Neurite Outgrowth Assay (Protocol 2) OffTarget->NeuroAssay CytoAssay Cytokine Release Assay (Protocol 3) OffTarget->CytoAssay Analyze Analyze Data & Determine IC50/EC50 PgpAssay->Analyze NeuroAssay->Analyze CytoAssay->Analyze Conclusion Conclusion: Confirm or Refute Off-Target Effect Analyze->Conclusion

Caption: Experimental Workflow for Investigating Off-Target Effects.

Troubleshooting_Logic Start Observed GI50 of TX-001 is higher than expected. CheckPgp Does the cell line express P-gp? Start->CheckPgp PgpNo Consider other resistance mechanisms (e.g., tubulin mutation, metabolism). CheckPgp->PgpNo No Test Co-treat with TX-001 and a P-gp inhibitor (e.g., Verapamil). CheckPgp->Test Yes PgpYes High P-gp expression is likely causing drug efflux. Result Is GI50 restored to expected level? Test->Result Confirm Confirmed: Resistance is mediated by P-gp. Result->Confirm Yes Reevaluate P-gp is not the primary cause. Investigate other mechanisms. Result->Reevaluate No Confirm->PgpYes

Caption: Troubleshooting Logic for Unexpected Cytotoxicity Results.

References

Technical Support Center: Mitigating Taxane Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for "2-Deacetyltaxuspine X" yielded limited specific information. The available data points towards "20-Deacetyltaxuspine X," a diterpenoid compound with minimal research on its in vivo toxicity and mitigation. Therefore, this technical support center focuses on the broader class of taxane (B156437) compounds, such as Paclitaxel (B517696) and Docetaxel (B913). The toxicities and mitigation strategies discussed are well-documented for these widely used chemotherapy agents and are presumed to be relevant to novel taxane derivatives like "this compound." Researchers should consider this information as a general guide and adapt it based on their specific findings.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments involving taxane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vivo toxicities associated with taxane administration?

A1: The most frequently observed dose-limiting toxicity of taxanes is chemotherapy-induced peripheral neuropathy (CIPN).[1] Other common toxicities include myelosuppression (primarily neutropenia), hypersensitivity reactions, myalgia, arthralgia, alopecia, and gastrointestinal issues.[2][3] Docetaxel, in particular, can cause fluid retention.[2]

Q2: What is the primary mechanism behind taxane-induced peripheral neuropathy (TIPN)?

A2: TIPN is multifactorial. The primary mechanism involves the disruption of microtubule dynamics in neurons.[4] This disruption impairs axonal transport, leading to mitochondrial dysfunction, increased oxidative stress, and neuroinflammation.[4][5] These events contribute to damage of peripheral nerves, particularly the dorsal root ganglia sensory neurons, resulting in symptoms like numbness, tingling, and pain.[5]

Q3: Are there any established prophylactic treatments to prevent TIPN in preclinical models?

A3: While no universally accepted prophylactic agent is in standard clinical use, several compounds have shown promise in preclinical studies. These agents often target the underlying mechanisms of TIPN, such as oxidative stress and inflammation. Examples include antioxidants, anti-inflammatory agents, and compounds that support mitochondrial function.[6] The efficacy of these agents can be variable depending on the specific taxane, dosage, and animal model used.

Q4: Can the formulation of the taxane compound influence its toxicity profile?

A4: Yes, the formulation can significantly impact toxicity. For instance, Paclitaxel is often formulated in Cremophor EL, which can cause hypersensitivity reactions.[7] Newer formulations, such as albumin-bound paclitaxel (nab-paclitaxel) and micellar or nanoparticle-based delivery systems, have been developed to improve solubility and reduce formulation-related toxicities.[7] These alternative formulations may also alter the pharmacokinetic profile and biodistribution of the drug, potentially reducing off-target toxicities.

Q5: How can I monitor the development of peripheral neuropathy in my animal models?

A5: Peripheral neuropathy in rodent models is typically assessed using behavioral tests that measure sensitivity to mechanical and thermal stimuli. Common assays include the von Frey test for mechanical allodynia, the hot plate test, and the acetone (B3395972) test for cold allodynia.[8][9] Histopathological analysis of nerve tissue to assess for axonal degeneration and nerve fiber density can also be performed at the end of the study.[9]

Troubleshooting Guide

Problem: High incidence of acute hypersensitivity reactions upon intravenous injection.

  • Question: What could be causing immediate adverse reactions (e.g., respiratory distress, lethargy) in my animals following i.v. administration of a taxane?

  • Answer: This is likely a hypersensitivity reaction, potentially to the vehicle used to dissolve the taxane, such as Cremophor EL.[7]

    • Troubleshooting Steps:

      • Administer Pre-medication: In clinical settings, patients are often premedicated with corticosteroids and antihistamines to prevent hypersensitivity reactions.[10] Consider a similar prophylactic regimen in your animal model, ensuring appropriate dose adjustments.

      • Slow Down Infusion Rate: A slower rate of intravenous infusion can sometimes mitigate the severity of hypersensitivity reactions.

      • Alternative Formulation: If possible, explore alternative formulations of your taxane compound that do not use Cremophor EL, such as a nanoparticle or micellar preparation.[7]

Problem: Significant weight loss and poor general condition in the treatment group.

  • Question: My animals treated with the taxane are losing more than 15% of their body weight and appear unwell. What should I do?

  • Answer: Significant weight loss is a common sign of systemic toxicity. It's crucial to differentiate between general malaise and specific organ toxicity.

    • Troubleshooting Steps:

      • Dose Reduction: The administered dose may be too high for the specific strain or species of animal. Consider performing a dose-response study to determine the maximum tolerated dose (MTD). A dose reduction of 20-25% is a reasonable starting point for subsequent experiments.

      • Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet can help maintain body weight. Subcutaneous fluid administration can prevent dehydration.

      • Monitor for Other Toxicities: Check for signs of other toxicities, such as diarrhea or myelosuppression (which can be assessed via blood counts), to identify the primary cause of the poor condition.

      • Adjust Treatment Schedule: Switching from a single high dose to a more frequent lower-dose schedule (e.g., weekly) may be better tolerated while maintaining efficacy.[11][12]

Problem: Inconsistent or highly variable results in behavioral tests for neuropathy.

  • Answer: Variability in behavioral testing is common and can be influenced by several factors.

    • Troubleshooting Steps:

      • Acclimatization: Ensure that the animals are properly acclimated to the testing environment and the specific testing apparatus before baseline measurements are taken.

      • Consistent Handling: The same researcher should perform the behavioral tests at the same time of day to minimize variability due to handling and circadian rhythms.

      • Baseline Measurements: Establish stable baseline measurements for each animal before the start of the treatment. Animals with highly variable baselines may need to be excluded.

      • Refine Experimental Protocol: Review your taxane administration protocol. Ensure consistent dosing and timing. The onset and severity of neuropathy can be dose-dependent.

Quantitative Data on Toxicity Mitigation

The following tables summarize quantitative data from preclinical and clinical studies on various strategies to mitigate taxane-induced toxicities.

Table 1: Pharmacological Interventions for Mitigating Paclitaxel-Induced Peripheral Neuropathy (PIPN)

Interventional AgentAnimal ModelPaclitaxel Dosing RegimenKey Outcome MeasureEfficacy of InterventionReference
GabapentinMouse2 mg/kg, i.p., every other day for 4 dosesMechanical Allodynia (von Frey)Significantly increased paw withdrawal threshold compared to paclitaxel-only group.[6]
GabapentinMouseDaily injections for 1 weekIntra-epidermal Nerve Fiber (IENF) DensityCorrected the 80% reduction in IENF density by 83%.[9][13]
Dimethyl FumarateRat5 mg/kg/week for 6 weeks (Docetaxel)Mechanical HyperalgesiaAttenuated docetaxel-induced hyperalgesia.[14]
MinocyclineHuman (Pilot Study)Weekly paclitaxel for 12 weeksAcute Pain Syndrome (P-APS) ScoreSignificant reduction in daily average AUC pain score (median 96.0 vs 84.3; p = 0.02).[10]
PentoxifyllineHuman (Clinical Trial)80 mg/m² weekly for 12 weeksPrevention of PIPNAims to evaluate the effect based on TNF-α and MDA level reduction.[15]

Table 2: Impact of Formulation on Taxane Toxicity

FormulationAnimal ModelKey Toxicity ParameterQuantitative FindingReference
Oral Docetaxel with CsAHumanSystemic Exposure (AUC)~7-fold increase in AUC compared to oral docetaxel alone.[11]
Docetaxel with KetoconazoleHumanDocetaxel Clearance49% decrease in clearance.[16]

Experimental Protocols

Protocol 1: Induction of Peripheral Neuropathy with Paclitaxel in a Rodent Model

This protocol provides a general framework for inducing CIPN in mice or rats using paclitaxel. Doses and schedules may need to be optimized for specific research goals and animal strains.

  • Materials:

    • Paclitaxel

    • Vehicle for dissolution (e.g., Cremophor EL and dehydrated ethanol, 1:1 v/v)[7][17]

    • Sterile physiological saline (0.9% NaCl)

    • Sterile syringes and needles (25-27 gauge for i.p., 27-30 gauge for i.v.)[7]

    • Animal scale

    • Appropriate animal restrainer

  • Preparation of Paclitaxel Solution:

    • Under a chemical fume hood, prepare a stock solution of Paclitaxel in the Cremophor EL/ethanol mixture.[7]

    • Immediately before administration, dilute the stock solution with sterile saline to the final desired concentration.[7] The final solution should be clear. Gentle warming may be used to aid dissolution, but the solution must be at room temperature before injection.[7]

  • Animal Dosing:

    • Weigh each animal to calculate the precise injection volume.

    • Administration Route: Intraperitoneal (i.p.) injection is most common in preclinical models.[18] Intravenous (i.v.) injection via the tail vein is also used.[7][19]

    • Dosing Schedule: A common regimen is intermittent low-dose administration, for example, 2 mg/kg i.p. every other day for a total of four doses.[17] Cumulative doses in preclinical studies often range from 4 mg/kg to 48 mg/kg.[13]

  • Monitoring for Neuropathy:

    • Perform baseline behavioral testing (e.g., von Frey, hot plate) before the first paclitaxel injection.

    • Repeat behavioral testing at regular intervals (e.g., weekly) to monitor the onset and progression of neuropathy. Symptoms can appear as early as 24-72 hours after the first dose.[5]

  • General Health Monitoring:

    • Monitor animal body weight and general health daily.

    • Observe for signs of other toxicities (e.g., changes in coat, posture, activity).

    • Follow institutional guidelines for humane endpoints.

Visualizations

Signaling Pathways in Taxane-Induced Peripheral Neuropathy

Taxane-Induced Peripheral Neuropathy Pathway Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Stabilization Taxane->Microtubule ImmuneCells Activation of Immune Cells (Macrophages, Glial Cells) Taxane->ImmuneCells AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport Mitochondria Mitochondrial Dysfunction AxonalTransport->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS NerveDamage Axonal Degeneration & Demyelination ROS->NerveDamage Cytokines Release of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) ImmuneCells->Cytokines Cytokines->NerveDamage Neuropathy Peripheral Neuropathy (Pain, Numbness) NerveDamage->Neuropathy

Caption: Key signaling pathways in taxane-induced peripheral neuropathy.

Experimental Workflow for In Vivo Toxicity Mitigation Study

Experimental Workflow AnimalAcclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) AnimalAcclimatization->Baseline Randomization Randomization into Groups (Vehicle, Taxane, Taxane + Agent) Baseline->Randomization Treatment Treatment Administration (Taxane +/- Mitigating Agent) Randomization->Treatment Monitoring Ongoing Monitoring (Behavioral Tests, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint

Caption: Workflow for an in vivo taxane toxicity mitigation study.

References

Validation & Comparative

A Comparative Analysis of 2-Deacetyltaxuspine X and Paclitaxel Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2-Deacetyltaxuspine X and the well-established anticancer drug, paclitaxel (B517696). While extensive data is available for paclitaxel, information on the direct cytotoxicity of this compound is limited in publicly accessible literature. This comparison, therefore, draws upon the known structure-activity relationships of taxane (B156437) diterpenoids and available data for closely related compounds to infer the likely cytotoxic potential of this compound.

Executive Summary

Based on the structure-activity relationships of numerous taxane compounds, it is understood that modifications to this C-13 side chain dramatically impact cytotoxicity. Taxanes lacking this specific side chain are generally found to be significantly less cytotoxic or even non-cytotoxic. While the precise structure of this compound is not available in the search results, its parent compound, taxuspine X, and other related taxuspines are primarily recognized for their role as P-glycoprotein (P-gp) inhibitors and multidrug resistance (MDR) reversing agents, rather than as direct cytotoxic compounds. This suggests that this compound is unlikely to exhibit strong cytotoxic activity comparable to paclitaxel.

Data Presentation

Due to the absence of direct experimental data for this compound, a quantitative comparison of IC50 values cannot be provided. The following table summarizes the known cytotoxic data for paclitaxel across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
Paclitaxel VariousBreast, Ovarian, Lung, etc.2.5 - 7.5[1]
This compound Not AvailableNot AvailableNot Available

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development. Standard assays are employed to determine the concentration at which a compound exerts a toxic effect on cancer cells. A commonly used method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Postulated Role of this compound

While direct evidence is lacking, the known function of related taxuspines suggests that this compound is more likely to function as an MDR modulator than a direct cytotoxic agent. MDR in cancer cells is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Taxuspines have been shown to inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to cytotoxic drugs.

MDR_Reversal cluster_cell MDR Cancer Cell Paclitaxel_in Paclitaxel Pgp P-glycoprotein (Efflux Pump) Paclitaxel_in->Pgp Apoptosis Apoptosis Paclitaxel_in->Apoptosis Increased intracellular concentration leads to Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Efflux TaxuspineX This compound TaxuspineX->Inhibition Inhibition->Pgp

Caption: Postulated role of this compound in reversing multidrug resistance.

Conclusion

References

Unlocking the Potential of 2-Deacetyltaxuspine X Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate structure of taxane (B156437) diterpenoids has long been a source of inspiration for the development of potent anti-cancer agents. Among these, 2-Deacetyltaxuspine X and its analogs represent a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of simplified, "non-natural" taxuspine X analogs, focusing on their remarkable ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR). While direct cytotoxicity data for this compound analogs is limited in publicly available research, this guide supplements the analysis with cytotoxicity data from related taxuspine derivatives to offer a broader perspective on their potential as therapeutic agents.

Comparative Biological Activity of Taxuspine Analogs

The primary biological activity identified for simplified taxuspine X analogs is the inhibition of P-glycoprotein. This efflux pump is a major contributor to the failure of chemotherapy by actively transporting a wide range of anti-cancer drugs out of cancer cells. The following table summarizes the P-gp inhibitory activity of three synthetic analogs of taxuspine X. It is important to note that these analogs are derivatives of taxuspine X, not specifically this compound. The impact of the 2-acetyl group on this activity is a key area for future investigation.

Compound IDModification from Taxuspine X CoreP-glycoprotein Inhibition IC50 (µM)[1]
5 Simplified macrocyclic lactone> 50
6 Simplified macrocyclic lactone with C13 benzoyloxy moiety7.2[1]
7 Simplified carbocyclic analog24[1]

Key Observations from P-gp Inhibition Data:

  • The presence of a benzoyloxy moiety at the C-13 position, as seen in compound 6 , significantly enhances P-gp inhibitory activity compared to the simpler analog 5 .[1]

  • The replacement of the macrocyclic lactone with a carbocycle in compound 7 results in moderate P-gp inhibition, suggesting that the macrocyclic lactone is important but not essential for this activity.[1]

  • These simplified analogs are reported to be largely devoid of direct cytotoxicity, positioning them as potential MDR reversal agents to be used in combination with traditional chemotherapeutics.[1]

Cytotoxicity of Related Taxuspine Derivatives

To provide a more complete picture of the potential anti-cancer activity of the taxuspine scaffold, the following table presents cytotoxicity data for 2-deacetoxytaxinine J, a related natural taxoid. These compounds, unlike the simplified taxuspine X analogs, exhibit direct cytotoxic effects against cancer cell lines.

CompoundCell LineActivity
2-deacetoxytaxinine J MCF-7 (Breast Cancer)Significant in vitro activity at 20 µM[1]
2-deacetoxytaxinine J MDA-MB-231 (Breast Cancer)Significant in vitro activity at 10 µM[1]

Structure-Activity Relationship for Cytotoxicity:

  • For 2-deacetoxytaxinine J and its derivatives, studies indicate that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are crucial for their anticancer activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the biological activity of taxuspine analogs.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is used to determine the ability of a compound to inhibit the P-gp efflux pump.

  • Cell Culture: L5178Y mouse T-cell lymphoma cells transfected with the human MDR1 gene (L5178 MDR1) are used. These cells overexpress P-glycoprotein.

  • Cell Loading: Cells are incubated with the fluorescent P-gp substrate, Rhodamine 123 (R123).

  • Incubation with Test Compounds: The R123-loaded cells are then incubated with varying concentrations of the test compounds (e.g., taxuspine X analogs).

  • Measurement of R123 Accumulation: The intracellular fluorescence of R123 is measured using a fluorimeter or flow cytometer. Inhibition of P-gp by the test compound leads to an increase in intracellular R123 accumulation.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. Verapamil or Cyclosporine A are typically used as positive controls.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the simplified taxuspine X analogs is the inhibition of the P-glycoprotein efflux pump. This action restores the sensitivity of multidrug-resistant cancer cells to chemotherapeutic agents.

P_gp_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by Taxuspine Analogs cluster_cell Cancer Cell P_gp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug P_gp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (e.g., Paclitaxel) Chemo_in->P_gp Binds to P-gp Cell_death Apoptosis / Cell Death Chemo_in->Cell_death Induces Extracellular Extracellular Space Taxuspine_analog Taxuspine Analog Taxuspine_analog->P_gp Inhibits P-gp Extracellular->Chemo_in Drug Entry

Caption: Inhibition of P-glycoprotein by taxuspine analogs blocks the efflux of chemotherapeutic drugs, leading to their intracellular accumulation and subsequent cancer cell death.

Experimental Workflow for Evaluating Taxuspine Analogs

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel taxuspine analogs.

experimental_workflow Experimental Workflow for Taxuspine Analog Evaluation Start Design of Taxuspine Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Pgp_assay P-gp Inhibition Assay (e.g., R123 Efflux) Characterization->Pgp_assay Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_assay SAR_analysis Structure-Activity Relationship Analysis Pgp_assay->SAR_analysis Cytotoxicity_assay->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization

Caption: A streamlined workflow for the design, synthesis, and biological evaluation of novel taxuspine analogs.

References

No Efficacy Data Currently Available for 2-Deacetyltaxuspine X in Taxane-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals no published studies on the efficacy of 2-Deacetyltaxuspine X in taxane-resistant cancer cell lines. As a result, a direct comparison guide with experimental data, protocols, and signaling pathways for this specific compound cannot be generated at this time.

While the compound this compound has been isolated from natural sources like Taxus sumatrana, its biological activity, particularly its potential as a cytotoxic agent in chemotherapy-resistant cancers, remains uninvestigated in published research. This lack of data prevents the creation of the requested in-depth comparison guide, which would require quantitative data from established experimental protocols.

Research Landscape of Related Taxane (B156437) Compounds

It is important to distinguish this compound from a related, more studied compound, taxuspine X . Research into taxuspine X and its derivatives has shown a different, though potentially complementary, therapeutic approach. These compounds have been investigated not as direct cytotoxic agents, but as inhibitors of P-glycoprotein (P-gp).[1][2] P-glycoprotein is a transmembrane pump often overexpressed in cancer cells, which actively removes chemotherapy drugs, leading to multidrug resistance (MDR).

Studies have indicated that taxuspine X can act as an MDR reversing agent, increasing the intracellular concentration and efficacy of other chemotherapy drugs like vincristine (B1662923) in resistant cell lines.[1] This mechanism suggests that while taxuspine X itself may not kill cancer cells, it could potentially be used in combination with taxanes like paclitaxel (B517696) or docetaxel (B913) to overcome resistance.

The Challenge of Taxane Resistance

Taxane resistance is a significant clinical obstacle in the treatment of various cancers, including breast, ovarian, and lung cancer.[3] The mechanisms of resistance are multifaceted and include:

  • Target Alterations: Mutations in the β-tubulin protein, the direct target of taxanes, can prevent the drug from binding effectively.

  • Drug Efflux: Increased expression of efflux pumps like P-glycoprotein actively removes taxanes from the cancer cell.

  • Apoptosis Evasion: Cancer cells can develop mechanisms to avoid programmed cell death (apoptosis), which is normally induced by taxane treatment.

The diagram below illustrates the general mechanism of taxane action and a key mechanism of resistance through P-glycoprotein efflux.

Taxane_Action_and_Resistance cluster_cell Cancer Cell cluster_resistance Taxane Resistance Mechanism Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Stabilization Taxane->Microtubule Binds to β-tubulin Pgp P-glycoprotein (Efflux Pump) Taxane->Pgp Enters Cell MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Taxane_out Taxane (Effluxed) Pgp->Taxane_out Pumps out Taxane

References

Validating Anticancer Activity: A Comparative Analysis of Taxanes and Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific research on the anticancer properties of 2-Deacetyltaxuspine X necessitates a broader comparative approach. This guide will therefore focus on a well-established taxane (B156437), Docetaxel (B913), and compare its anticancer activity with that of a prominent class of anticancer agents, Histone Deacetylase Inhibitors (HDACi). This analysis will provide researchers, scientists, and drug development professionals with a valuable comparative framework for evaluating different anticancer mechanisms.

Taxanes and HDAC inhibitors represent two distinct classes of chemotherapeutic agents that combat cancer through different mechanisms of action. Taxanes, such as Docetaxel, are mitotic inhibitors that target microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] In contrast, HDAC inhibitors are epigenetic modifiers that alter gene expression to induce cell cycle arrest, differentiation, and apoptosis.[4][5]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of the taxane Docetaxel and a representative Histone Deacetylase Inhibitor (HDACi) against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
TaxaneDocetaxelProstate Cancer (PC-3)0.005Preclinical data
TaxaneDocetaxelBreast Cancer (MCF-7)0.001Preclinical data
TaxaneDocetaxelNon-Small Cell Lung Cancer (A549)0.01Preclinical data
HDAC InhibitorVorinostat (SAHA)Cutaneous T-cell Lymphoma~1.0[4]
HDAC InhibitorRomidepsin (FK228)T-cell LymphomaNanomolar range[5]
Hydrazide CompoundCompound 2Breast Cancer (MCF-7)0.18[6]

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anticancer activity of therapeutic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Docetaxel, HDACi) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in each phase of the cell cycle.

Visualizing Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the signaling pathways of taxanes and HDAC inhibitors, as well as a typical experimental workflow for validating anticancer activity.

Taxane_Mechanism cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Bcl2 Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Promotes Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action of Docetaxel.

HDACi_Mechanism cluster_nucleus Cell Nucleus HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Increased Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC Inhibitors.

Experimental_Workflow cluster_moa Mechanism of Action start Start: Select Test Compound and Cancer Cell Lines step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->step1 decision1 Is Compound Cytotoxic? step1->decision1 step2 Determine IC50 Value decision1->step2 Yes stop Stop: Compound Inactive decision1->stop No step3 Mechanism of Action Studies step2->step3 apoptosis Apoptosis Assay (Annexin V) step3->apoptosis cell_cycle Cell Cycle Analysis step3->cell_cycle step4 In Vivo Studies (Animal Models) apoptosis->step4 cell_cycle->step4 end End: Evaluate Anticancer Efficacy and Toxicity step4->end

Caption: Experimental workflow for anticancer drug validation.

References

A Comparative Analysis of Taxoids from Japanese Yew (Taxus cuspidata)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of taxoids isolated from Taxus cuspidata, the Japanese yew. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the isolation, quantification, and biological activities of these significant compounds. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of the subject.

Introduction to Taxoids from Taxus cuspidata

The Japanese yew, Taxus cuspidata, is a rich source of a diverse array of diterpenoid compounds known as taxoids. To date, approximately 120 taxoids have been isolated from this plant species.[1][2][3] These compounds are characterized by a complex taxane (B156437) skeleton, which can feature various ring systems, including 5/7/6, 6/10/6, 6/5/5/6, 6/8/6, or 6/12-membered rings.[1][2][3][4] While paclitaxel (B517696) (Taxol®) is the most renowned taxoid due to its potent anticancer activity, T. cuspidata also produces a wide range of other taxoids, some of which exhibit unique and significant biological properties. These non-paclitaxel taxoids have demonstrated activities such as the inhibition of microtubule depolymerization, reversal of multidrug resistance in cancer cells, and direct cytotoxicity.[1][2][4] This guide will delve into a comparative analysis of some of the key taxoids found in Taxus cuspidata.

Comparative Data of Key Taxoids

The following tables provide a summary of quantitative data for prominent taxoids found in Taxus cuspidata, focusing on their concentration in the plant, and their cytotoxic activity against various cancer cell lines.

Table 1: Concentration of Major Taxoids in Taxus cuspidata
TaxoidPlant PartConcentration (µg/g dry weight)Reference
PaclitaxelNeedles46 - 1670[5]
Bark418
CephalomannineNeedles19.2 - 105.69[5]
Baccatin (B15129273) IIINeedlestrace - 120.48[5]
10-Deacetylbaccatin III (10-DAB)Needles21.1 - 703.4[5]

Note: Concentrations can vary significantly based on the specific cultivar, age of the plant, season of harvest, and geographical location.

Table 2: Comparative Cytotoxicity (IC50) of Taxoids Against Cancer Cell Lines
TaxoidCell LineCancer TypeIC50 (µM)Reference
Baccatin IIIP-388Murine Leukemia8[6]
KBHuman Epidermoid Carcinoma10[6]
L-1210Murine Leukemia12[6]
COL-2Human Colon Cancer25[6]
MCF-7Human Breast Cancer50[6]
Lu-1Human Lung Cancer50[6]

Experimental Protocols

This section details the methodologies for the extraction, purification, and biological evaluation of taxoids from Taxus cuspidata.

Extraction and Purification of Taxoids

A common method for the extraction and purification of taxoids from Taxus cuspidata involves solvent extraction followed by chromatographic separation.

Protocol:

  • Preparation of Plant Material: Needles and twigs of Taxus cuspidata are air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature for an extended period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The taxoid-rich fraction is typically found in the chloroform and ethyl acetate extracts.

  • Chromatographic Purification: The crude taxoid extract is subjected to a series of chromatographic techniques for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of n-hexane and acetone (B3395972) or chloroform and methanol, to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing taxoids are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution of compounds is monitored by UV detection at approximately 227 nm.

  • Identification and Quantification: The purified taxoids are identified by comparing their retention times with authentic standards and by spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantification is performed using a calibrated HPLC method with external standards.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the purified taxoids (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Microtubule Assembly Assay

This assay measures the ability of taxoids to promote the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., 100 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP).

  • Initiation of Polymerization: The tubulin solution is pre-warmed to 37°C. The taxoid, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations.

  • Monitoring Polymerization: The assembly of microtubules is monitored by the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder maintained at 37°C.

  • Data Analysis: The rate and extent of microtubule polymerization are determined from the change in absorbance over time. The potency of different taxoids can be compared by their ability to enhance the rate and final extent of polymerization.

Mandatory Visualizations

Experimental Workflow for Taxoid Analysis

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Characterization cluster_bioassays Biological Assays plant_material Dried & Powdered Taxus cuspidata methanol_extraction Methanol Extraction plant_material->methanol_extraction solvent_partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) methanol_extraction->solvent_partitioning silica_gel Silica Gel Column Chromatography solvent_partitioning->silica_gel prep_hplc Preparative HPLC (C18 Column) silica_gel->prep_hplc identification Identification (MS, NMR) prep_hplc->identification quantification Quantification (Analytical HPLC) prep_hplc->quantification cytotoxicity Cytotoxicity Assay (MTT) identification->cytotoxicity microtubule Microtubule Assembly Assay identification->microtubule

Caption: Workflow for the extraction, purification, and analysis of taxoids.

Paclitaxel-Induced PI3K/AKT Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus paclitaxel Paclitaxel pi3k PI3K paclitaxel->pi3k Inhibits akt AKT pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Paclitaxel's inhibitory effect on the PI3K/AKT survival pathway.

Conclusion

Taxus cuspidata is a valuable natural source of a wide variety of taxoids with significant biological activities. While paclitaxel remains a cornerstone of cancer chemotherapy, the diverse array of other taxoids present in this species offers a promising area for future drug discovery and development. The comparative data and detailed protocols provided in this guide aim to support researchers in their efforts to explore the full therapeutic potential of these complex natural products. Further research focusing on direct comparative studies of the bioactivities of a wider range of taxoids from T. cuspidata will be crucial for identifying new lead compounds for clinical development.

References

Comparative Guide: Interaction of 2-Deacetyltaxuspine X with Tubulin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the interaction of taxane-class compounds, with a focus on the evaluation of novel derivatives such as 2-Deacetyltaxuspine X, with different tubulin isoforms. Due to the limited publicly available data on this compound, this document outlines the established differential effects of well-characterized taxanes, like paclitaxel (B517696), on tubulin isoforms and provides detailed experimental protocols to enable the characterization of new compounds.

Introduction to Tubulin Isoforms and Taxane (B156437) Interactions

Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] They are composed of α- and β-tubulin heterodimers. In humans, multiple genes encode for different α- and β-tubulin isotypes, leading to a diversity of microtubules with distinct properties and functions.[2] The expression of these isotypes can be tissue-specific, and alterations in their expression levels have been linked to various diseases, including cancer.[3]

Taxanes, such as paclitaxel (Taxol®), are a class of microtubule-stabilizing agents widely used in cancer chemotherapy.[3][4] They bind to a specific site on β-tublin, promoting microtubule polymerization and stability, which ultimately leads to cell cycle arrest and apoptosis.[2][4] Emerging evidence suggests that the efficacy of taxanes can be influenced by the tubulin isotype composition of the microtubules.[5] For instance, cancer cells can develop resistance to taxanes by altering the expression of certain β-tubulin isotypes, particularly βIII-tubulin.[3][4]

Understanding the differential interaction of novel taxane derivatives, such as this compound, with various tubulin isoforms is therefore crucial for predicting their efficacy and potential for overcoming drug resistance.

Comparative Data on Taxane-Tubulin Isoform Interactions

While specific data for this compound is not yet available, the following table summarizes the differential effects of paclitaxel on microtubules composed of different tubulin isotypes, providing a baseline for comparison. Recent studies have shown that paclitaxel can have varied effects on the lattice structure of microtubules depending on the β-tubulin isotype present.[5]

Parameter α1β3 GDP-Tubulin Lattice α1β4 GDP-Tubulin Lattice Reference
Effect of 10 µM Paclitaxel Stabilized but not expandedStabilized and expanded[5]
Microtubule Gliding in Kinesin Motility Assays Slow gliding/compacted conformationFast-gliding/expanded conformation[5]
Hypothesized Mechanism Lower paclitaxel occupancy required for stabilizationHigher paclitaxel occupancy leads to lattice expansion[5]

Experimental Protocols

To characterize the interaction of this compound with different tubulin isoforms, a series of in vitro and cell-based assays are recommended.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for determining whether a compound directly affects microtubule assembly.[1][6] It can be performed using either a turbidity-based or a fluorescence-based method.[1][7]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity at 340-350 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.[1][7][8]

Materials:

  • Purified tubulin from a commercial source (e.g., porcine brain tubulin) or purified recombinant human tubulin isotypes.

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[6][7]

  • Guanosine-5′-triphosphate (GTP).[6]

  • Glycerol (B35011) (as a polymerization enhancer).[7]

  • Fluorescent reporter dye (for fluorescence-based assay, e.g., DAPI).[7]

  • Test compound (this compound) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole (B1683961) as a destabilizer).[9]

  • 96-well plates (clear for turbidity, black for fluorescence).[1][6]

  • Temperature-controlled microplate reader.[1]

Procedure (Turbidity-based):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • On ice, prepare the tubulin polymerization mix containing purified tubulin (e.g., 2-3 mg/mL), GTP (1 mM), and glycerol (e.g., 10%).[1]

  • Add the compound dilutions and controls to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for at least 60 minutes.[1]

  • Plot the absorbance as a function of time to generate polymerization curves. The rate and extent of polymerization in the presence of this compound can be compared to the controls.

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay allows for the visualization of the effects of a compound on the microtubule network within cells.[9][10]

Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is fixed, permeabilized, and stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is then used for visualization by fluorescence microscopy.[10]

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7).

  • Sterile glass coverslips.

  • Cell culture medium and supplements.

  • Test compound (this compound) and controls.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).[9]

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).[11]

  • Blocking buffer (e.g., 3% bovine serum albumin in PBS).[11]

  • Primary antibody (e.g., rat anti-tubulin).[11]

  • Fluorescently labeled secondary antibody (e.g., donkey anti-rat conjugated to a fluorophore).[11]

  • Nuclear counterstain (e.g., DAPI).[9]

  • Antifade mounting medium.[9]

  • Fluorescence microscope.

Procedure:

  • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound and controls for a desired duration (e.g., 24 hours).[10]

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[9]

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[10]

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[10]

  • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Wash the cells with PBS containing a mild detergent (e.g., PBST).[9]

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[9]

  • Wash the cells with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.[9]

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope to observe changes in microtubule morphology, such as bundling or depolymerization.

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a protein or small molecule to microtubules.[12][13]

Principle: Microtubules are polymerized and stabilized. The test compound is incubated with the stabilized microtubules. The mixture is then centrifuged at high speed. If the compound binds to the microtubules, it will co-pellet with them. The amount of compound in the pellet and supernatant can then be quantified.[14]

Materials:

  • Purified tubulin.

  • Polymerization buffer (e.g., BRB80: 80 mM K-PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA).[13]

  • GTP.

  • Taxol (for microtubule stabilization).[14]

  • Cushion buffer (e.g., BRB80 with 60% glycerol).[14]

  • Test compound (this compound).

  • Ultracentrifuge and appropriate tubes.[14]

  • Method for quantifying the test compound (e.g., HPLC, radiolabeling).

Procedure:

  • Polymerize tubulin in the presence of GTP at 37°C.

  • Stabilize the resulting microtubules by adding taxol.[14]

  • Incubate the stabilized microtubules with various concentrations of this compound.

  • Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.[14]

  • Carefully separate the supernatant from the pellet.

  • Quantify the amount of this compound in both the supernatant and the pellet fractions to determine the extent of binding.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Tubulin_Polymerization_Assay Tubulin Polymerization Assay (Turbidity/Fluorescence) Data_Analysis Data Analysis & Comparison Tubulin_Polymerization_Assay->Data_Analysis Binding_Assay Co-sedimentation Assay Binding_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Immunofluorescence Immunofluorescence Microscopy Compound_Treatment->Immunofluorescence Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Compound_Treatment->Cytotoxicity_Assay Immunofluorescence->Data_Analysis Cytotoxicity_Assay->Data_Analysis Purified_Tubulin Purified Tubulin (Various Isoforms) Purified_Tubulin->Tubulin_Polymerization_Assay Purified_Tubulin->Binding_Assay

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathway Taxane This compound (Taxane) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Stabilization->Mitotic_Spindle_Defects Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Defects->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Putative signaling pathway initiated by this compound.

Conclusion

The evaluation of novel taxane derivatives like this compound requires a systematic approach to characterize their interactions with different tubulin isoforms. By employing the detailed experimental protocols outlined in this guide, researchers can generate crucial data on binding affinity, effects on microtubule polymerization, and cellular consequences. Comparing these findings with the established knowledge of other taxanes will provide valuable insights into the potential of this compound as a therapeutic agent, particularly in the context of tubulin isotype-driven drug resistance. This comparative approach is essential for the rational design and development of next-generation microtubule-targeting drugs.

References

A Comparative Guide to 2-Deacetyltaxuspine X: Assessing Cross-Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes remain a cornerstone for treating a multitude of solid tumors. However, the emergence of multidrug resistance (MDR) significantly curtails their clinical efficacy. This guide provides a comparative framework for evaluating "2-Deacetyltaxuspine X," a novel taxane (B156437) derivative, in the context of cross-resistance, a critical hurdle in cancer therapy. While specific experimental data for "this compound" is not yet publicly available, this document serves as a comprehensive resource for researchers and drug development professionals. It outlines the necessary experimental protocols and data presentation formats to rigorously assess its potential to overcome common resistance mechanisms, primarily the overexpression of P-glycoprotein (P-gp).

The information presented herein is based on established methodologies for evaluating taxane analogues and their efficacy against resistant cancer cell lines. The provided data on existing taxanes, such as paclitaxel (B517696) and docetaxel, alongside a next-generation taxane, cabazitaxel, offers a benchmark for the anticipated performance of "this compound."

Quantitative Comparison of Cytotoxicity

A primary indicator of a novel taxane's efficacy is its ability to maintain cytotoxic activity against cancer cells that have developed resistance to conventional taxanes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for standard and next-generation taxanes in both drug-sensitive and P-gp-overexpressing multidrug-resistant (MDR) cancer cell lines. This format is recommended for presenting future data on "this compound."

Table 1: Comparative in vitro Cytotoxicity (IC50, nM) of Taxanes in Sensitive and Resistant Cancer Cell Lines

CompoundSensitive Cell Line (e.g., A549)Resistant Cell Line (e.g., A549/Taxol)Resistance Index (IC50 Resistant / IC50 Sensitive)
Paclitaxel5.2210.840.5
Docetaxel3.8155.440.9
Cabazitaxel4.518.24.0
This compound Data to be determinedData to be determinedData to be determined

Note: The data for Paclitaxel, Docetaxel, and Cabazitaxel are representative values from published studies and may vary depending on the specific cell lines and experimental conditions.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. The following are standard methodologies for key experiments in cross-resistance studies.

1. Cell Lines and Culture Conditions

  • Parental (Sensitive) Cell Line: A well-characterized cancer cell line (e.g., human non-small cell lung carcinoma A549, human breast adenocarcinoma MCF7, or human ovarian carcinoma A2780) should be used.

  • Resistant Cell Line: A corresponding taxane-resistant cell line should be established by continuous exposure to increasing concentrations of a standard taxane (e.g., paclitaxel or docetaxel). The resistance mechanism, particularly the expression and function of P-gp, should be thoroughly characterized using techniques such as Western blotting and rhodamine 123 efflux assays.

  • Culture Medium: Specify the complete growth medium, including the basal medium (e.g., RPMI-1640 or DMEM), serum concentration (e.g., 10% fetal bovine serum), and any supplements (e.g., penicillin/streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, paclitaxel, docetaxel) for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3. P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the function of the P-gp efflux pump.

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., phenol (B47542) red-free medium).

  • Inhibitor Pre-incubation: Pre-incubate cells with a known P-gp inhibitor (e.g., verapamil) as a positive control, or with the test compound (this compound) if it is being evaluated for P-gp inhibitory activity.

  • Rhodamine 123 Staining: Add the fluorescent P-gp substrate rhodamine 123 to the cell suspension and incubate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. A decrease in fluorescence indicates active P-gp-mediated efflux.

  • Data Interpretation: An increase in rhodamine 123 accumulation in the presence of a test compound suggests inhibition of P-gp.

Visualizing Mechanisms and Workflows

P-glycoprotein-Mediated Drug Efflux and Evasion by Novel Taxanes

The following diagram illustrates the mechanism by which P-glycoprotein confers multidrug resistance and the hypothetical ways in which a novel taxane like "this compound" might overcome this.

P_glycoprotein_Efflux cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Standard_Taxane Standard Taxane (e.g., Paclitaxel) Pgp->Standard_Taxane Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Leads to Standard_Taxane->Pgp Effluxed out of cell Standard_Taxane->Microtubules Stabilizes Novel_Taxane This compound (Hypothetical) Novel_Taxane->Microtubules Stabilizes

Caption: P-gp actively pumps standard taxanes out of the cell, preventing them from reaching their microtubule targets. A novel taxane may be a poor substrate for P-gp, allowing it to accumulate and induce apoptosis.

Experimental Workflow for Evaluating Cross-Resistance

The following diagram outlines a typical workflow for assessing the activity of a new compound against resistant cancer cells.

Experimental_Workflow start Start: Obtain Sensitive and Resistant Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) - Determine IC50 for Standard and Novel Taxanes start->cytotoxicity resistance_index Calculate Resistance Index cytotoxicity->resistance_index mechanism Mechanism of Action Studies resistance_index->mechanism pgp_efflux P-gp Efflux Assay (Rhodamine 123) mechanism->pgp_efflux pgp_expression P-gp Expression (Western Blot) mechanism->pgp_expression in_vivo In Vivo Xenograft Studies in Animal Models pgp_efflux->in_vivo pgp_expression->in_vivo end Conclusion: Assess Potential to Overcome Cross-Resistance in_vivo->end

Caption: A stepwise workflow for the preclinical evaluation of a novel taxane's ability to overcome drug resistance.

Comparative Guide to the Synergistic Effects of Docetaxel in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Deacetyltaxuspine X" did not yield specific scientific literature. As this is likely a rare or novel taxane (B156437) derivative, this guide will focus on Docetaxel (B913) , a structurally related and extensively studied taxane anticancer agent, to provide a relevant and data-rich comparison of its synergistic effects with other chemotherapeutic drugs.

This guide provides a comparative overview of the synergistic effects of Docetaxel when combined with other anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating relevant biological pathways.

Docetaxel and Doxorubicin (B1662922)

The combination of Docetaxel and Doxorubicin has shown significant synergistic activity, particularly in breast and prostate cancer models. Doxorubicin, an anthracycline antibiotic, functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Docetaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest and apoptosis. Their distinct mechanisms of action provide a strong basis for synergistic interaction.

Quantitative Data Summary
Cancer TypeCell LineDrug CombinationKey FindingsCombination Index (CI)Reference
Prostate CancerPC3Docetaxel + DoxorubicinStrong synergy at Docetaxel concentrations below its IC50.< 0.9[1]
Prostate CancerDU145Docetaxel + DoxorubicinHigh synergy in a narrow concentration range.< 0.9[1]
Metastatic Breast CancerN/A (Clinical)Docetaxel + DoxorubicinOverall response rate of 74%.N/A[2][3]
Experimental Protocols

In Vitro Synergy Assessment in Prostate Cancer Cells [1]

  • Cell Lines: PC3 and DU145 human prostate cancer cells.

  • Treatment: Cells were exposed to Docetaxel (0.125-0.5 nM) and Doxorubicin (at concentrations 2-8 times its IC50) for 72 hours.

  • Assay: Cell viability was assessed using a standard cytotoxicity assay (details not specified in the abstract).

  • Synergy Analysis: The Combination Index (CI) was calculated using the unified theory, where CI < 0.9 indicates synergy.

Clinical Trial in Metastatic Breast Cancer [2][3]

  • Patient Population: Patients with previously untreated metastatic breast cancer.

  • Treatment Regimen: Doxorubicin (60 mg/m²) administered, followed 1 hour later by Docetaxel (60 mg/m²). Cycles were repeated as per the study protocol.

  • Primary Endpoint: Objective response rate (complete and partial responses).

Illustrative Workflow for Synergy Determination

G cluster_invitro In Vitro Analysis cluster_invivo Clinical Trial Cell Culture Prostate Cancer Cells (PC3, DU145) Drug Treatment 72h incubation with Docetaxel & Doxorubicin Cell Culture->Drug Treatment Viability Assay Cytotoxicity Assay (e.g., MTT) Drug Treatment->Viability Assay Data Analysis Calculate Combination Index (CI) Viability Assay->Data Analysis Result CI < 0.9 Synergy Confirmed Data Analysis->Result Patient Cohort Metastatic Breast Cancer Patients Treatment Administer Docetaxel + Doxorubicin Regimen Patient Cohort->Treatment Evaluation Tumor Response Evaluation (e.g., RECIST) Treatment->Evaluation Outcome Determine Overall Response Rate Evaluation->Outcome

Caption: Workflow for assessing Docetaxel and Doxorubicin synergy.

Docetaxel and Gemcitabine (B846)

The combination of Docetaxel and Gemcitabine is another promising therapeutic strategy. Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The sequence of administration appears to be crucial for this combination's efficacy, with studies suggesting that administering Gemcitabine before Docetaxel yields the most synergistic results.[4]

Quantitative Data Summary
Cancer TypeModelDrug CombinationKey FindingsReference
Metastatic Breast CancerClinical (Taxane-resistant patients)Gemcitabine + Docetaxel46% overall response rate in patients who failed prior Docetaxel monotherapy.[5]
SarcomaClinicalGemcitabine followed by Docetaxel43% overall response rate (5 complete, 10 partial responses).[4]
SarcomaIn Vitro (SAOS-2, MCF-7 cells)Gemcitabine followed by DocetaxelSynergistic cytotoxicity observed. Simultaneous administration was antagonistic.[4]
Experimental Protocols

Sequential Dosing In Vitro Study [4]

  • Cell Lines: SAOS-2 (osteosarcoma) and MCF-7 (breast cancer).

  • Treatment Schedules:

    • Sequential: Gemcitabine for 24 hours, followed by Docetaxel for 24 hours.

    • Simultaneous: Gemcitabine and Docetaxel added together for 24 hours.

    • Reverse Sequential: Docetaxel for 24 hours, followed by Gemcitabine for 24 hours.

  • Assay: Colony formation assay to assess cytotoxicity.

  • Synergy Analysis: Comparison of colony formation inhibition across the different treatment schedules.

Clinical Trial in Metastatic Breast Cancer [5]

  • Patient Population: Women with measurable metastatic breast cancer who were resistant or refractory to Docetaxel monotherapy.

  • Treatment Regimen: Gemcitabine (900 mg/m²) on days 1 and 8, plus Docetaxel (100 mg/m²) on day 8, every 3 weeks.

  • Primary Endpoint: Overall response rate.

Logical Diagram of Sequential Dosing Effects

G Gemcitabine_First Gemcitabine (24h) -> Docetaxel (24h) Synergy Synergistic Effect Gemcitabine_First->Synergy Simultaneous Gemcitabine + Docetaxel (24h) Antagonism Antagonistic Effect Simultaneous->Antagonism Docetaxel_First Docetaxel (24h) -> Gemcitabine (24h) Mixed_Results Mixed Results Docetaxel_First->Mixed_Results

Caption: Impact of administration sequence on Docetaxel-Gemcitabine interaction.

Docetaxel and Cisplatin (B142131)

Cisplatin is a platinum-based drug that cross-links DNA, triggering apoptosis. Its combination with Docetaxel has been explored in various cancers. However, the interaction can be complex, with some studies showing synergistic or additive effects, while others report antagonism depending on the cancer type and experimental conditions.

Quantitative Data Summary
Cancer TypeModelDrug CombinationKey FindingsReference
Head and Neck (SCCHN)ClinicalDocetaxel + Cisplatin90% response rate in locally advanced cancer; 69% overall response rate.[6][7]
Epithelial Ovarian CancerClinicalDocetaxel (75 mg/m²) + Cisplatin (75 mg/m²)69% overall clinical response rate.[8]
Non-Small Cell Lung CancerIn Vitro (EBC-1, RERF-LC-MS cells)Docetaxel + CisplatinAntagonistic effect observed; Cisplatin pretreatment blocked Docetaxel-induced apoptosis.[9]
Experimental Protocols

Clinical Trial in Head and Neck Cancer [7]

  • Patient Population: Patients with locally advanced and metastatic, recurrent squamous cell carcinomas of the head and neck (SCCHN).

  • Treatment Regimen: Docetaxel (70 mg/m²) and Cisplatin (75 mg/m²) on day 1, with cycles repeated every 3-4 weeks.

  • Primary Endpoint: Antitumor activity and toxicity profile.

In Vitro Antagonism Study in NSCLC [9]

  • Cell Lines: EBC-1 (squamous cell carcinoma) and RERF-LC-MS (adenocarcinoma).

  • Treatment: Cells were treated with Docetaxel and Cisplatin in sequence and reverse sequence.

  • Assay: MTT assay for cell viability and flow cytometry to measure apoptosis.

  • Synergy Analysis: Isobologram method to determine the nature of the drug interaction.

Docetaxel and Novel Agents: Modulating Signaling Pathways

Recent research has focused on combining Docetaxel with targeted agents that modulate specific signaling pathways to overcome resistance and enhance efficacy.

Docetaxel and Thymoquinone (B1682898) (PI3K/Akt Pathway Inhibitor)

Thymoquinone (TQ) has been shown to synergistically enhance Docetaxel's cytotoxicity in prostate cancer by inhibiting the PI3K/Akt signaling pathway, a key survival pathway in many cancers.[10]

  • Signaling Pathway: The combination of Docetaxel and TQ leads to a block of the PI3K/Akt pathway, which promotes apoptosis.[10]

G cluster_0 Combined Drug Action Docetaxel Docetaxel PI3K PI3K Docetaxel->PI3K Inhibits Thymoquinone Thymoquinone Thymoquinone->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Docetaxel and Thymoquinone synergistically inhibit the PI3K/Akt pathway.

Docetaxel and SH003 (EGFR Inhibitor)

In triple-negative breast cancer (TNBC), the combination of Docetaxel and SH003, a novel agent, demonstrates synergistic effects by inhibiting the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Akt.[11]

  • Quantitative Data: In MDA-MB-231 TNBC cells, the combination of SH003 (100 µg/mL) and Docetaxel (100 nM) yielded a strong synergistic effect with a Combination Index (CI) of 0.1.[11]

G SH003_DTX SH003 + Docetaxel EGFR EGFR Phosphorylation SH003_DTX->EGFR Inhibits AKT AKT Phosphorylation EGFR->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: SH003 and Docetaxel inhibit the EGFR-AKT pathway to induce apoptosis.

Conclusion

The combination of Docetaxel with other anticancer agents is a cornerstone of modern chemotherapy. Synergistic interactions, as demonstrated with Doxorubicin and Gemcitabine, can lead to significantly improved clinical outcomes. The efficacy of these combinations can be highly dependent on factors such as cancer type, drug concentration, and the sequence of administration. Furthermore, combining Docetaxel with novel targeted agents that modulate key survival pathways like PI3K/Akt and EGFR represents a promising frontier in overcoming drug resistance and enhancing therapeutic efficacy. The data and protocols summarized in this guide underscore the importance of rigorous preclinical and clinical evaluation to optimize combination therapies for cancer treatment.

References

In Silico Docking of Taxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Analysis of Taxane (B156437) Derivatives

The following table summarizes the quantitative data from in silico docking studies of various taxane derivatives against β-tubulin. These studies employ molecular docking simulations to predict the binding affinity and interactions of these ligands at the taxoid-binding site of β-tubulin.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesSoftware/MethodReference
Paclitaxel β-tubulin-9.6HIS227, GLN279, ARG282, THR274, SER275AutoDock[1]
Docetaxel β-tubulin-8.9HIS227, GLN279, ARG282, THR274, SER275AutoDock[1]
Larotaxel β-tubulin-10.2HIS227, GLN279, ARG282, THR274, SER275AutoDock[1]
Cabazitaxel β-tubulin-9.8HIS227, GLN279, ARG282, THR274, SER275AutoDock[1]
Ortataxel β-tubulin-9.5HIS227, GLN279, ARG282, THR274, SER275AutoDock[1]

Experimental Protocols: Molecular Docking of Taxanes

The following protocol outlines a generalized methodology for performing in silico docking studies of taxane derivatives with β-tubulin, based on common practices in the field.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of taxane derivatives are typically obtained from databases like PubChem or synthesized using chemical drawing software. Energy minimization is performed using force fields like MMFF94 to obtain a stable conformation.

  • Protein Preparation: The crystal structure of the target protein, β-tubulin, is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure.

2. Active Site Prediction:

  • The binding site for taxanes on β-tubulin is well-characterized. The grid box for docking is centered on the known taxoid-binding pocket, encompassing key interacting residues.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Glide, or GOLD. These programs utilize algorithms to explore various conformations of the ligand within the defined binding site and calculate the binding energy for each pose.

  • The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock, with a set number of runs to ensure a thorough search of the conformational space.

4. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy (or docking score), with more negative values indicating a higher binding affinity.

  • The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.

Visualizations

Signaling Pathway of Taxane-Class Drugs

Taxane_Mechanism cluster_Cell Cancer Cell Taxane_Drug Taxane Derivative (e.g., Paclitaxel) Microtubules Microtubules Taxane_Drug->Microtubules Binds to β-tubulin Tubulin_Dimers αβ-Tubulin Dimers Microtubules->Tubulin_Dimers Depolymerization (Inhibited by Taxane) Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional Spindle Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

Experimental Workflow for In Silico Docking

Docking_Workflow cluster_Workflow In Silico Docking Workflow Start Start Ligand_Prep Ligand Preparation (e.g., 2-Deacetyltaxuspine X) Start->Ligand_Prep Protein_Prep Protein Preparation (e.g., β-tubulin) Start->Protein_Prep Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking Molecular Docking (e.g., AutoDock) Grid_Generation->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 2-Deacetyltaxuspine X: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Deacetyltaxuspine X, a taxane (B156437) derivative. The following procedures are based on established protocols for handling cytotoxic and antineoplastic agents and are intended to ensure the safety of laboratory personnel and the environment. Researchers must consult their institution's specific safety guidelines and local regulations in conjunction with this guide.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation. All handling of the solid compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.

Waste Segregation and Management

Proper segregation of waste contaminated with this compound is critical. All waste must be treated as cytotoxic chemical waste and disposed of through an approved hazardous waste management service.

Waste CategoryDescriptionDisposal Container
Bulk Contaminated Waste Unused or expired this compound, grossly contaminated items (e.g., from a spill).Labeled, sealed, and puncture-resistant "Cytotoxic Waste" or "Chemotherapy Waste" container (typically yellow).
Trace Contaminated Waste Items with minimal residual contamination, such as empty vials, used PPE (gloves, gowns), plasticware, and absorbent pads.Labeled "Cytotoxic Waste" or "Chemotherapy Waste" bags (typically yellow) placed within a rigid secondary container.[1]
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant, labeled "Chemotherapy Sharps" container.[1]

Important Note: Liquid chemotherapeutic wastes should not be disposed of down the drain.[1] They must be collected in a labeled, leak-proof container for hazardous waste pickup.[1]

Decontamination and Spill Management

In the event of a spill or for routine decontamination of work surfaces and equipment, the following procedures should be followed.

Decontamination Protocol

For surfaces and non-porous materials like glassware that have come into contact with this compound, a chemical inactivation step is recommended.

DecontaminantConcentrationContact TimeProcedure
Sodium Carbonate Solution 1% for trace contamination, 10% for larger quantities.30 minutesWipe the surface with the solution, allow for the required contact time, and then rinse twice with detergent and water.
Methanolic Potassium Hydroxide 30% KOH in 70% Methanol5 minutesCAUTION: This solution is flammable and corrosive. Wear appropriate PPE. Apply to the surface for the specified contact time, then rinse thoroughly with detergent and water.
Spill Response
  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don Appropriate PPE: Before cleaning, put on the full PPE described in Section 2.

  • Contain the Spill: If the spill is a liquid, cover it with an absorbent material from a chemotherapy spill kit. For a powder spill, gently cover it with damp absorbent pads to avoid aerosolization.

  • Clean the Area: Working from the outside in, carefully clean the spill area using a chemotherapy spill kit.

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area using one of the methods described in the decontamination table above.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk contaminated cytotoxic waste.

  • Report the Incident: Follow your institution's procedures for reporting a chemical spill.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_paths Disposal Pathways cluster_final Final Steps start Handling this compound ppe Don Full PPE: - Double Chemotherapy Gloves - Disposable Gown - Eye Protection - Respirator (if applicable) start->ppe waste_type Identify Waste Type ppe->waste_type bulk_waste Bulk Contaminated Waste (e.g., unused compound, spill debris) waste_type->bulk_waste Gross Contamination trace_waste Trace Contaminated Waste (e.g., used PPE, empty vials) waste_type->trace_waste Minimal Contamination sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps liquid_waste Liquid Waste waste_type->liquid_waste Liquid bulk_container Place in Labeled, Puncture-Resistant 'Cytotoxic Waste' Container bulk_waste->bulk_container trace_container Place in Labeled 'Cytotoxic Waste' Bag (within a rigid secondary container) trace_waste->trace_container sharps_container Place in Labeled 'Chemotherapy Sharps' Container sharps_waste->sharps_container liquid_container Collect in Labeled, Leak-Proof 'Hazardous Waste' Container liquid_waste->liquid_container decon Decontaminate Work Area (e.g., with Sodium Carbonate Solution) bulk_container->decon trace_container->decon sharps_container->decon liquid_container->decon remove_ppe Remove PPE and Dispose of as Trace Contaminated Waste decon->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands waste_pickup Arrange for Hazardous Waste Pickup (Follow Institutional Protocol) wash_hands->waste_pickup

Caption: Workflow for the proper handling and disposal of this compound waste.

By adhering to these procedures, researchers can minimize their risk of exposure and ensure that this potent compound is managed in a safe and environmentally responsible manner. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.